What is the chemical structure and molecular weight of 4-nitrophenyl nicotinate
4-Nitrophenyl Nicotinate: Structural Profiling, Synthesis, and Mechanistic Applications in Acyl Transfer Kinetics Executive Summary As a Senior Application Scientist in synthetic and physical organic chemistry, I frequen...
Author: BenchChem Technical Support Team. Date: April 2026
4-Nitrophenyl Nicotinate: Structural Profiling, Synthesis, and Mechanistic Applications in Acyl Transfer Kinetics
Executive Summary
As a Senior Application Scientist in synthetic and physical organic chemistry, I frequently utilize active esters to drive complex molecular assemblies. 4-Nitrophenyl nicotinate (CAS: 24690-42-4) stands out as a premier active ester. It functions not only as a highly efficient acylating agent in the synthesis of pharmaceutical derivatives (such as the nootropic drug Picamilon) but also serves as a benchmark substrate for elucidating the kinetics of nucleophilic acyl substitution. This whitepaper deconstructs the chemical structure, step-by-step synthetic methodology, and mechanistic utility of 4-nitrophenyl nicotinate, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
The reactivity of 4-nitrophenyl nicotinate is governed by its bipartite electronic structure. The pyridine-3-carboxylate (nicotinate) core is inherently electron-deficient due to the electronegative nitrogen atom in the aromatic ring. When conjugated with a 4-nitrophenoxide leaving group—a moiety stabilized by intense resonance and inductive electron withdrawal—the carbonyl carbon becomes exceptionally electrophilic.
Table 1: Quantitative Physicochemical Properties
Property
Value
Structural/Practical Implication
IUPAC Name
4-nitrophenyl pyridine-3-carboxylate
Defines the ester linkage between nicotinic acid and 4-nitrophenol.
Molecular Formula
C₁₂H₈N₂O₄
Confirms the dehydration product of the two precursors.
Molecular Weight
244.20 g/mol
Essential for precise stoichiometric calculations in kinetic assays.
CAS Registry Number
24690-42-4
Unique identifier for procurement and safety data retrieval.
Melting Point
172.5°C – 173.0°C
Sharp transition range serves as a primary quality control metric.
Synthetic Methodology: The Steglich-Type Esterification
Direct esterification of nicotinic acid with 4-nitrophenol is thermodynamically unfavorable. To overcome this, we employ a Steglich-type coupling utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as the dehydrating agent.
Causality of Experimental Choices:
Coupling Agent (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the weakly nucleophilic 4-nitrophenol [1].
Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which solubilizes the polar nicotinic acid. Crucially, the byproduct N,N'-dicyclohexylurea (DCU) is insoluble in DMF, driving the equilibrium forward via Le Chatelier's principle.
Temperature Control (0°C to RT): Initiating the reaction at 0°C suppresses the unwanted rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.
Self-Validating Protocol for Synthesis
Activation: Dissolve 80 mmol of nicotinic acid and 96 mmol of p-nitrophenol in 250 mL of anhydrous DMF. Submerge the reaction flask in an ice bath to achieve an internal temperature of 0°C.
Coupling: Slowly add 80 mmol of DCC under continuous magnetic stirring.
System Validation Check: The immediate formation of a white precipitate (DCU) acts as a visual confirmation that the O-acylisourea intermediate has formed and esterification is proceeding [1].
Propagation: Maintain the system at 0°C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for an additional 3 hours.
Isolation: Filter the suspension under a vacuum to remove the DCU byproduct. To the clear filtrate, add an equal volume of cold distilled water to induce the precipitation of the target active ester.
Purification & Quality Control: Filter the crude product, dry in vacuo, and recrystallize from isopropanol (i-PrOH).
System Validation Check: The purified product must crystallize as white needles. Conduct a melting point analysis; a sharp melt at exactly 172.5°C–173.0°C confirms >98% purity, validating the batch for downstream kinetic or synthetic use [1].
Synthesis workflow of 4-nitrophenyl nicotinate via DCC coupling.
In physical organic chemistry, 4-nitrophenyl nicotinate is the gold standard for investigating the mechanisms of aminolysis. When reacted with secondary alicyclic amines, the reaction does not occur in a single concerted step; rather, it proceeds through a stepwise mechanism [2].
Causality of the Kinetic Model:
The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral zwitterionic intermediate (
T±
). The rate-determining step (RDS) is the expulsion of the 4-nitrophenoxide leaving group. This is quantitatively validated by a Brønsted-type plot yielding a
βnuc
value of ~0.90, which is characteristic of a stepwise mechanism where the leaving group's departure dictates the reaction velocity [2].
Because the expelled 4-nitrophenoxide ion is a strong chromophore, this reaction is a self-validating kinetic system: the rate of product formation can be continuously and precisely tracked using UV-Vis spectrophotometry at
λmax
= 400 nm.
Table 2: Kinetic Parameters for Aminolysis
Kinetic Parameter
Value/Observation
Mechanistic Implication
| Brønsted
βnuc | ~0.90 | Indicates a stepwise mechanism (RDS = leaving group expulsion) [2]. |
| Leaving Group pKa | ~7.15 | Excellent nucleofuge; strongly stabilizes the transition state. |
| Spectrophotometric
λmax | 400 nm | Enables real-time, non-destructive kinetic tracking of the reaction. |
Stepwise aminolysis mechanism via a zwitterionic intermediate.
Applications in Drug Development
The robust reactivity profile of 4-nitrophenyl nicotinate makes it an ideal precursor for synthesizing pro-drugs and nootropics. A prominent application is the synthesis of Picamilon (nicotinoyl-GABA), a compound that crosses the blood-brain barrier to deliver
γ
-aminobutyric acid (GABA) and nicotinic acid to the central nervous system [3]. By utilizing 4-nitrophenyl nicotinate instead of highly corrosive acyl chlorides, chemists can achieve high-yield amide bond formation with GABA under mild conditions, preserving the integrity of the amino acid's carboxylate functional group while minimizing toxic byproducts.
References
PrepChem. "Synthesis of p-Nitrophenyl nicotinate." PrepChem Database. Available at:[Link]
Kim, M.-Y., Shin, M., & Um, I.-H. (2014). "Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism." Bulletin of the Korean Chemical Society, 35(8), 2443-2447. Available at:[Link]
Exploratory
The Mechanism and Application of 4-Nitrophenyl Nicotinate in Esterase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the mechanism of action and practical application of 4-nitrophenyl nicotinate as a chromo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action and practical application of 4-nitrophenyl nicotinate as a chromogenic substrate in esterase assays. As a Senior Application Scientist, this document synthesizes fundamental biochemical principles with actionable protocols and field-proven insights to empower researchers in their drug discovery and enzymology endeavors.
Introduction: The Utility of Chromogenic Substrates in Esterase Profiling
Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolases that play critical roles in a vast array of physiological processes, including neurotransmission, detoxification, and the metabolism of therapeutic agents. The characterization of esterase activity and substrate specificity is therefore of paramount importance in fundamental research and pharmaceutical development. Chromogenic substrates, which release a colored product upon enzymatic cleavage, offer a continuous and high-throughput method for quantifying esterase activity.
Among these, 4-nitrophenyl esters have long been favored for their simplicity and sensitivity. The enzymatic hydrolysis of these substrates liberates 4-nitrophenol, which, under alkaline conditions, forms the intensely yellow 4-nitrophenolate anion. The rate of formation of this colored product can be readily monitored spectrophotometrically, providing a direct measure of enzyme activity.
This guide focuses specifically on 4-nitrophenyl nicotinate, a substrate that incorporates a nicotinoyl (pyridinylcarbonyl) acyl group. The presence of the pyridine ring introduces unique electronic and steric properties compared to commonly used aliphatic or simple aromatic acyl groups, making it a valuable tool for probing the active site architecture and substrate preferences of esterases.
The Core Mechanism: Enzymatic Hydrolysis and Spectrophotometric Detection
The utility of 4-nitrophenyl nicotinate in esterase assays is predicated on a straightforward two-step process: enzymatic hydrolysis followed by the ionization of the liberated 4-nitrophenol.
Enzymatic Cleavage of the Ester Bond
The fundamental reaction involves the nucleophilic attack by a key active site residue of the esterase (typically a serine) on the carbonyl carbon of the ester bond in 4-nitrophenyl nicotinate. This leads to the formation of a transient acyl-enzyme intermediate and the release of the first product, 4-nitrophenol. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the active enzyme and releasing the second product, nicotinic acid.
Chromogenic Detection of 4-Nitrophenol
The liberated 4-nitrophenol is the key to the spectrophotometric assay. In an aqueous solution with a pH above its pKa of approximately 7.15, 4-nitrophenol exists predominantly in its ionized form, the 4-nitrophenolate anion. This anion exhibits strong absorbance in the visible spectrum, typically between 400 and 410 nm, and appears as a distinct yellow color. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.
Experimental Design and Protocol
A well-designed esterase assay using 4-nitrophenyl nicotinate requires careful consideration of several experimental parameters to ensure accurate and reproducible results.
Materials and Reagents
4-Nitrophenyl nicotinate: The substrate. Can be synthesized or purchased commercially.
Esterase source: Purified enzyme, cell lysate, or tissue homogenate.
Buffer solution: A buffer that maintains a pH optimal for the specific esterase being studied and is above the pKa of 4-nitrophenol (typically pH 7.4-8.0). Common choices include phosphate or Tris-HCl buffers.
Organic solvent: A water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is required to prepare a stock solution of the sparingly soluble 4-nitrophenyl nicotinate.
Microplate reader: A spectrophotometer capable of measuring absorbance at 400-410 nm in a kinetic mode.
96-well microplates: Clear, flat-bottom plates are recommended for accurate absorbance readings.
Step-by-Step Experimental Protocol
Preparation of Reagent Stock Solutions:
Substrate Stock Solution (e.g., 10 mM): Dissolve an accurately weighed amount of 4-nitrophenyl nicotinate in a minimal volume of DMSO or ethanol. It is crucial to ensure complete dissolution. This stock solution should be stored protected from light, and its stability should be empirically determined.
Enzyme Solution: Prepare a stock solution of the esterase in a suitable buffer on ice. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.
Assay Buffer: Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 8.0) and bring it to the assay temperature.
Assay Setup (96-well plate format):
Add the assay buffer to each well.
Add the enzyme solution to the appropriate wells. For control wells (to measure non-enzymatic hydrolysis), add an equal volume of buffer.
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.
Initiate the reaction by adding a small volume of the 4-nitrophenyl nicotinate stock solution to each well. The final concentration of the organic solvent should be kept low (typically ≤1%) to minimize its effect on enzyme activity.
Immediately place the microplate in a pre-warmed microplate reader.
Kinetic Measurement and Data Analysis:
Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction to correct for spontaneous hydrolysis of the substrate.
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenolate at the specific pH and wavelength, c is the concentration, and l is the path length of the light through the sample.
Key Quantitative Parameters
Parameter
Typical Value/Range
Significance
Wavelength of Max. Absorbance (λmax) of 4-nitrophenolate
400 - 410 nm
Wavelength for monitoring the reaction.
Molar Extinction Coefficient (ε) of 4-nitrophenolate
A constant used to convert absorbance to concentration.
Michaelis Constant (Km)
Varies with enzyme and conditions
Substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for the substrate.
Maximum Velocity (Vmax)
Varies with enzyme and conditions
The maximum rate of the reaction when the enzyme is saturated with the substrate.
Applications and Considerations in Drug Discovery
The choice of 4-nitrophenyl nicotinate as a substrate is not arbitrary; its unique chemical structure provides distinct advantages in specific research contexts.
Probing Active Site Specificity
The pyridine ring of the nicotinoyl moiety presents a different set of steric and electronic features compared to aliphatic (e.g., acetate, butyrate) or simple aromatic (e.g., benzoate) acyl groups. Esterases exhibit a wide range of substrate specificities, and using 4-nitrophenyl nicotinate can help to:
Characterize novel esterases: Determine if a newly discovered esterase can accommodate a heterocyclic acyl group.
Differentiate between esterase isozymes: Some isozymes may show preferential hydrolysis of 4-nitrophenyl nicotinate, aiding in their functional characterization. Studies on the hydrolysis of various nicotinate esters by liver and plasma carboxylesterases have shown that binding is influenced by hydrophobic and steric factors[2]. Aromatic nicotinates have been found to be good substrates for esterases in both the liver and brain[3].
Structure-activity relationship (SAR) studies: By comparing the hydrolysis rates of 4-nitrophenyl nicotinate with other 4-nitrophenyl esters, researchers can gain insights into the structural requirements of the enzyme's active site.
Enzyme Inhibition Studies
4-Nitrophenyl nicotinate can be employed as a substrate in assays designed to screen for and characterize inhibitors of esterases. The straightforward and continuous nature of the assay makes it well-suited for high-throughput screening of compound libraries. In such assays, the reduction in the rate of 4-nitrophenol formation in the presence of a test compound is indicative of enzyme inhibition.
Synthesis of 4-Nitrophenyl Nicotinate
For researchers who wish to synthesize this substrate in-house, a common method involves the esterification of nicotinic acid with 4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC)[4].
Conclusion: A Versatile Tool for Esterase Research
4-Nitrophenyl nicotinate serves as a valuable and versatile tool in the repertoire of the enzymologist and drug discovery scientist. Its utility extends beyond a simple measure of esterase activity; the unique structural features of the nicotinoyl group provide a means to probe the intricacies of enzyme-substrate interactions. By understanding the core mechanism of action and adhering to robust experimental protocols, researchers can effectively leverage 4-nitrophenyl nicotinate to advance our understanding of esterase function and to accelerate the discovery of novel therapeutics.
References
Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273-282. [Link]
Wernly-Chung, G. N., Durrer, A., & Testa, B. (1992). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. Drug Metabolism and Disposition, 20(2), 220-225. [Link]
Synthesis of p-Nitrophenyl nicotinate. PrepChem. [Link]
Main, A. R., Miles, K. E., & Braid, P. E. (1961). The determination of human-serum-cholinesterase activity with o-nitrophenyl butyrate. Biochemical Journal, 78(3), 769–776. [Link]
McComb, R. B., & Bowers, Jr, G. N. (1972). Study of recent methods for measuring serum alkaline phosphatase. Clinical Chemistry, 18(2), 97-104.
Mounter, L. A., & Whittaker, V. P. (1953). The hydrolysis of esters of phenol by cholinesterases and other esterases. Biochemical Journal, 54(4), 551–559. [Link]
Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288.
Imai, T., Taketani, M., Shii, M., Hosokawa, M., & Chiba, K. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Disposition, 34(10), 1734-1741. [Link]
Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. (2020). Journal of Emerging Investigators. [Link]
Blackwell, L. F., Buckley, P. D., Jolley, K. W., & MacGibbon, A. K. (1978). Kinetic studies on the esterase activity of cytoplasmic sheep liver aldehyde dehydrogenase. European Journal of Biochemistry, 89(2), 599-607. [Link]
Comprehensive Technical Guide: Physical, Chemical, and Kinetic Properties of 4-Nitrophenyl Nicotinate
Executive Summary In modern drug development and biocatalysis, the selection of active esters for amide bond formation or enzymatic screening is a critical parameter that dictates both yield and analytical traceability....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and biocatalysis, the selection of active esters for amide bond formation or enzymatic screening is a critical parameter that dictates both yield and analytical traceability. As a Senior Application Scientist, I frequently utilize 4-nitrophenyl nicotinate (also known as p-nitrophenyl nicotinate or 4-NPN) as a premier building block. The deliberate choice of this compound over standard N-hydroxysuccinimide (NHS) esters is driven by the exceptional leaving-group capacity of the p-nitrophenolate anion. Its release can be monitored spectrophotometrically at 400 nm, providing a self-reporting mechanism that yields real-time kinetic data during assay development.
This whitepaper synthesizes the physicochemical properties, validated synthetic protocols, and mechanistic reaction kinetics of 4-nitrophenyl nicotinate to serve as an authoritative resource for laboratory professionals.
Chemical Identity and Physicochemical Properties
The utility of 4-nitrophenyl nicotinate stems directly from its structural thermodynamics. The electron-withdrawing nature of the para-nitro group highly stabilizes the phenolate anion via resonance, significantly lowering its pKa (~7.15) compared to standard phenols. This makes the ester highly susceptible to nucleophilic attack by amines or water under controlled conditions[1].
To facilitate rapid reference and integration into stoichiometric calculations, the core quantitative data of 4-nitrophenyl nicotinate is summarized in Table 1.
Table 1: Physicochemical Properties of 4-Nitrophenyl Nicotinate
Property
Value
Causality / Relevance in Workflows
Chemical Name
4-Nitrophenyl nicotinate
Standard IUPAC nomenclature.
CAS Number
24690-42-4
Unique identifier required for regulatory compliance and procurement[2].
Molecular Formula
C12H8N2O4
Dictates precise stoichiometric calculations.
Molecular Weight
244.20 g/mol
Essential for molarity and theoretical yield determinations[2].
Melting Point
172.5 °C – 173.0 °C
Primary thermal QC metric for purity validation; impurities drastically lower this value[3].
Appearance
White crystalline needles
Visual indicator of successful recrystallization (unreacted p-nitrophenol is yellow).
Solubility
DMF, DMSO, CH2Cl2
Requires aprotic polar solvents for stock solutions to prevent premature hydrolysis.
Synthesis and Isolation Protocol: DCC-Mediated Esterification
The following protocol details the Steglich-type esterification of nicotinic acid and p-nitrophenol using N,N'-Dicyclohexylcarbodiimide (DCC). This methodology is designed as a self-validating system : the physical state of the reaction mixture inherently signals the progression and purity of the synthesis[3].
Step-by-Step Methodology
Reagent Preparation:
Dissolve 9.85 g (80 mmol) of nicotinic acid and 13.35 g (96 mmol) of p-nitrophenol in 250 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Causality: DMF is required to fully solubilize the zwitterionic nicotinic acid. An excess of p-nitrophenol ensures the complete conversion of the limiting reagent.
Activation Phase:
Cool the reaction flask to 0 °C using an ice bath. Slowly add 16.5 g (80 mmol) of DCC portion-wise with vigorous stirring.
Causality: DCC acts as a dehydrating agent, forming a highly reactive O-acylisourea intermediate. The 0 °C environment is critical; elevated temperatures promote an irreversible O-to-N acyl shift, yielding an unreactive N-acylurea byproduct.
Coupling Phase:
Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.
Self-Validation: As the reaction proceeds, dicyclohexylurea (DCU) will precipitate as a dense white solid. The cessation of new precipitate formation visually indicates reaction completion.
Filtration and Precipitation:
Filter off the DCU byproduct via vacuum filtration. To the clear DMF filtrate, slowly add an equal volume of distilled water (250 mL).
Causality: 4-Nitrophenyl nicotinate is highly insoluble in aqueous mixtures, forcing it to crash out of solution while residual unreacted p-nitrophenol remains partially dissolved.
Purification and Quality Control:
Filter the crude product, dry in vacuo, and recrystallize from hot isopropanol (i-PrOH).
QC Check: The final product must form white needles. Record the melting point; a sharp melt at 172.5 °C – 173.0 °C confirms analytical purity[3]. A depressed melting point indicates residual DCU or p-nitrophenol, requiring a secondary recrystallization.
Reaction Kinetics and Mechanistic Pathways
Aminolysis Mechanism
When utilized as an active ester for amide bond formation, 4-nitrophenyl nicotinate undergoes aminolysis. Kinetic studies demonstrate that this reaction proceeds via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (
T±
)[1].
The rate-determining step (RDS) is highly dependent on the basicity of the incoming amine. For highly basic amines, the formation of the intermediate (
k1
) is rate-limiting. Conversely, for weakly basic amines, the breakdown of the intermediate (
k2
) to expel the p-nitrophenolate leaving group becomes the RDS.
Aminolysis pathway of 4-nitrophenyl nicotinate.
Ester Cleavage and Enzyme Mimicry
Beyond standard synthesis, 4-NPN is a benchmark substrate for evaluating catalytic efficiency in supramolecular chemistry. For instance, Zn(II)-organized molecular receptors have been proven to accelerate the cleavage of p-nitrophenyl esters by up to 60-fold. The metal center binds the substrate and facilitates a pseudointramolecular hydrolysis process, drastically lowering the activation energy[4].
Furthermore, in the realm of advanced biocatalysis, amino acid-functionalized fullerenols (such as arginine-functionalized C60) are utilized as biomimetic organocatalysts. These "fullerenzymes" successfully mimic the action of natural esterases and nicotinamidases by catalyzing the rapid conversion of 4-nitrophenyl nicotinate in buffered solutions[5].
Conclusion
For the application scientist, 4-nitrophenyl nicotinate is far more than a simple reagent; it is a highly tunable, self-reporting mechanistic tool. By strictly adhering to temperature-controlled DCC coupling protocols and understanding the kinetic nuances of its tetrahedral intermediate, researchers can leverage this compound to optimize high-throughput peptide synthesis, evaluate novel organocatalysts, and streamline drug discovery pipelines.
References
PrepChem. "Synthesis of p-Nitrophenyl nicotinate."[3]
Bulletin of the Korean Chemical Society. "Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism."[1]
Journal of the American Chemical Society. "Acceleration of p-Nitrophenyl Ester Cleavage by Zn(II)-Organized Molecular Receptors."[4]
Middle East Technical University (METU). "Amino Acid Functionalized Fullerenols: Synthesis and Applications in Enzyme Mimicry and Organocatalysis."[5]
Synthesis pathways for 4-nitrophenyl nicotinate derivatives
An In-Depth Technical Guide by a Senior Application Scientist Executive Summary The synthesis and utilization of 4-nitrophenyl nicotinate (and its derivatives) represent a cornerstone methodology in modern organic synthe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide by a Senior Application Scientist
Executive Summary
The synthesis and utilization of 4-nitrophenyl nicotinate (and its derivatives) represent a cornerstone methodology in modern organic synthesis, peptide coupling, and medicinal chemistry. As an active ester, it serves as a highly efficient acyl transfer reagent. This whitepaper provides a comprehensive, self-validating guide to its synthesis, exploring the mechanistic causality behind reagent selection, kinetic behaviors during aminolysis, and standardized laboratory protocols.
Chemical Rationale and Mechanistic Design
The utility of 4-nitrophenyl nicotinate derivatives lies in the exceptional leaving-group ability of the 4-nitrophenoxide anion.
Causality in Molecular Design:
The incorporation of the 4-nitrophenoxy moiety is not arbitrary. The strongly electron-withdrawing nitro group positioned para to the phenolic oxygen drastically lowers the pKa of the leaving group (pKa ~7.15) via resonance stabilization of the resulting phenoxide anion. This thermodynamic sink makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by amines and alcohols, facilitating mild, selective acylations without the need for harsh thermal conditions.
When designing a synthesis pathway for these active esters, chemists must navigate the zwitterionic nature of the nicotinic acid precursor. The pyridine nitrogen can act as a nucleophile or a base, complicating traditional acid chloride pathways. Consequently, direct carbodiimide-mediated esterification is often the preferred route to avoid the generation of reactive hydrochloric acid byproducts.
Comparative Synthesis Pathways
To establish a robust synthetic route, we must evaluate the operational trade-offs between direct coupling and halogenation pathways.
Table 1: Comparative Metrics for Nicotinate Active Ester Synthesis Pathways
The following protocol details the synthesis of p-nitrophenyl nicotinate via N,N'-Dicyclohexylcarbodiimide (DCC) activation[1]. This methodology is designed as a self-validating system , where physical phase changes provide real-time confirmation of mechanistic progression.
Causality of Reagent Selection:
Solvent (DMF): Nicotinic acid has poor solubility in non-polar solvents like dichloromethane. Anhydrous DMF effectively solvates both the acid and the phenol.
Activator (DCC): DCC is selected over water-soluble carbodiimides (like EDC) because its byproduct, N,N'-dicyclohexylurea (DCU), is highly insoluble in DMF. This provides an immediate visual confirmation of reaction progress.
Stoichiometry: A 1.2 molar equivalent of 4-nitrophenol is utilized. This excess ensures the transient O-acylisourea intermediate is rapidly intercepted, suppressing the irreversible 1,3-rearrangement to an inactive N-acylurea.
Step-by-Step Methodology:
Initiation: In an oven-dried 500 mL round-bottom flask, dissolve 9.85 g (80 mmol) of nicotinic acid and 13.35 g (96 mmol) of 4-nitrophenol in 250 mL of anhydrous DMF[1].
Thermal Control: Submerge the reaction vessel in an ice-water bath to reach 0°C. Causality: The initial coupling is highly exothermic; thermal control prevents side reactions and degradation of the active ester.
Activation: Add 16.5 g (80 mmol) of DCC portion-wise over 10 minutes under vigorous magnetic stirring.
Propagation: Maintain the reaction at 0°C for 1 hour, then remove the ice bath and allow the system to equilibrate to room temperature (25°C) for an additional 3 hours[1].
Filtration: Vacuum filter the heterogeneous mixture through a medium-porosity glass frit to remove the precipitated DCU. Wash the filter cake with 20 mL of cold DMF.
Aqueous Precipitation: Transfer the filtrate to a 1 L beaker. Under rapid stirring, slowly add 250 mL of distilled water. The target ester will crash out of the aqueous DMF mixture.
Isolation and Purification: Collect the crude solid via vacuum filtration. Dry under high vacuum, then recrystallize from hot isopropanol (i-PrOH) to yield white needles.
Self-Validation Checkpoints:
Visual Validation: The formation of a dense white precipitate (DCU) within the first 30 minutes confirms successful activation of the carboxylic acid.
Phase Validation: The immediate precipitation of the product upon water addition validates the successful separation of the hydrophobic ester from the hydrophilic DMF/water phase[1].
Analytical Validation: A melting point of 172.5°–173°C confirms the absence of unreacted starting materials (4-nitrophenol m.p. 113°C; nicotinic acid m.p. 236°C)[1].
Kinetic Behavior and Aminolysis Pathways
Once synthesized, 4-nitrophenyl nicotinate is extensively utilized to study the kinetics of nucleophilic substitution at the carbonyl carbon. Kinetic studies on the aminolysis of 4-nitrophenyl nicotinate and isonicotinate demonstrate that the reaction proceeds via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (
T±
)[2].
Mechanistic Causality:
The nature of the amine and the solvent environment dictate the rate-determining step. Because the 4-nitrophenoxide is an excellent leaving group, the formation of the tetrahedral intermediate is often the rate-limiting step when reacting with highly basic secondary amines. However, the protonation state of the pyridine nitrogen can alter the electrophilicity of the carbonyl carbon, shifting the transition state dynamics[2].
Figure 2: Stepwise aminolysis mechanism via a tetrahedral intermediate.
Understanding these kinetic parameters allows drug development professionals to precisely tune the half-life and reactivity of nicotinate-based prodrugs and acylating agents in biological media.
References
Title: Synthesis of p-Nitrophenyl nicotinate
Source: PrepChem
URL: [Link]
Title: Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism
Source: Bulletin of the Korean Chemical Society
URL: [Link]
Title: Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors
Source: National Institutes of Health (PMC)
URL: [Link]
A Technical Guide to the Aqueous Solubility and Stability of 4-Nitrophenyl Nicotinate: Principles and Methodologies
Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on characterizing the aqueous solubility and stability of 4-nitrophenyl nicotinate (4-NPN)....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on characterizing the aqueous solubility and stability of 4-nitrophenyl nicotinate (4-NPN). While 4-NPN is a valuable chromogenic substrate for esterase activity assays, its behavior in aqueous media is critical for obtaining accurate and reproducible data. This document delineates the core principles governing its solubility and hydrolytic degradation, drawing parallels from well-studied analogues like 4-nitrophenyl acetate (4-NPA). We present validated, step-by-step protocols for solubility determination and kinetic stability analysis, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.
Introduction: The Role of 4-Nitrophenyl Esters in Enzyme Kinetics
4-Nitrophenyl esters are a cornerstone of enzyme kinetics, particularly for the study of hydrolases such as esterases and lipases.[1][2] Their utility stems from the release of 4-nitrophenol (p-nitrophenol, pNP) upon hydrolysis of the ester bond. Under neutral to alkaline conditions, 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, a distinct yellow chromophore with a strong absorbance maximum around 405 nm.[2][3] This property allows for the continuous and straightforward spectrophotometric monitoring of enzyme activity.[4]
4-Nitrophenyl nicotinate (4-NPN), the ester of nicotinic acid and 4-nitrophenol, fits this profile, serving as a potential substrate to characterize specific classes of esterases. However, the intrinsic chemical stability of the ester bond in aqueous solution is a critical parameter that must be understood and quantified. Spontaneous, non-enzymatic hydrolysis of the substrate contributes to the background signal, which can lead to a significant overestimation of enzyme activity if not properly controlled for.[5]
This guide addresses the two fundamental prerequisites for the effective use of 4-NPN in aqueous assays: its solubility, which dictates how stock solutions are prepared and introduced into the assay medium, and its stability as a function of pH and temperature, which is essential for defining appropriate assay conditions and correcting for background hydrolysis.
Molecular Profile and Physicochemical Properties
Understanding the molecular characteristics of 4-NPN and its hydrolysis product is fundamental to designing robust experimental protocols.
The hydrolysis of 4-NPN yields nicotinic acid and 4-nitrophenol. The critical analytical aspect is the pH-dependent equilibrium of 4-nitrophenol, which exists as a colorless phenol below pH ~6 and a yellow phenolate anion above pH ~8. This transition is crucial for spectrophotometric quantification.
Fig 1. Hydrolysis of 4-Nitrophenyl Nicotinate.
Aqueous Solubility: Challenges and Strategies
Like many nitrophenyl esters, 4-NPN is expected to have limited solubility in purely aqueous buffers.[7] This is a critical practical consideration, as precipitation of the substrate can lead to erroneous and non-reproducible kinetic data. Therefore, a common and necessary practice is the use of a water-miscible organic co-solvent to prepare a concentrated stock solution, which is then diluted into the final aqueous assay buffer.
3.1. Rationale for Co-Solvent Selection
The choice of co-solvent is a balance between solubilizing power and potential interference with the assay.
Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Excellent solubilizing power for many organic compounds.[7] Generally used for preparing high-concentration stock solutions.
Ethanol & Methanol: Good solvents that are often compatible with biological systems.[8] However, they can be substrates for or inhibitors of certain enzymes.
Acetonitrile (ACN): Often used in HPLC and can be suitable for stock solutions, but its effect on enzyme stability must be validated.
Trustworthiness Principle: It is imperative to keep the final concentration of the organic co-solvent in the assay buffer low (typically <1-2% v/v) and consistent across all experiments, including controls. A solvent-only control must always be run to assess its effect on the non-enzymatic hydrolysis rate and on the protein's stability and activity.
Solvent
Recommended Use
Key Considerations
DMSO
Primary stock solutions (10-50 mM)
Can affect enzyme stability at higher concentrations. Ensure final concentration is low (<1%).
Ethanol
Alternative stock solutions
May be inhibitory to some enzymes. Check for compatibility.[8]
Acetonitrile
HPLC-related work, stock solutions
Potential for enzyme denaturation. Validate on a case-by-case basis.
Preparation: Add an excess amount of solid 4-NPN to a known volume of the desired aqueous buffer (e.g., 50 mM phosphate, pH 7.4) in a sealed glass vial.
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or rotator provides consistent mixing.
Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Causality: It is critical not to disturb the pellet to avoid falsely high results.
Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the chosen analytical method (HPLC or UV-Vis).
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a known calibration curve to determine the concentration of 4-NPN.
Calculation: Calculate the solubility in the original buffer, accounting for the dilution factor. Express results in mg/mL or mM.
Aqueous Stability: The Kinetics of Non-Enzymatic Hydrolysis
The stability of 4-NPN is inversely related to its rate of spontaneous hydrolysis. This rate is highly dependent on the pH and temperature of the solution. Understanding this relationship is non-negotiable for accurate kinetic measurements. The observed rate of hydrolysis is a composite of three distinct mechanisms.[10][11]
Acid-Catalyzed Hydrolysis (pH < 4): Protonation of the ester carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
pH-Independent Hydrolysis (pH ~4-6): In this region, the reaction is primarily driven by the nucleophilic attack of neutral water molecules. The rate is relatively constant.
Base-Catalyzed Hydrolysis (pH > 7): The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid, direct attack on the carbonyl carbon. The rate of hydrolysis increases significantly with increasing pH.[11][12]
For most enzyme assays conducted at or near physiological pH (7.0-8.0), base-catalyzed hydrolysis is the most significant contributor to the background signal.
This protocol determines the observed first-order rate constant (k_obs) for 4-NPN hydrolysis across a range of pH values.
Protocol 4.1.1: Spectrophotometric Determination of Hydrolysis Rate
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 4 to 10), ensuring constant ionic strength.[11]
Stock Solution: Prepare a concentrated stock solution of 4-NPN (e.g., 20 mM) in dry DMSO. Store at -20°C.[9]
Calibration Curve: Prepare a standard calibration curve for 4-nitrophenol in a high-pH buffer (e.g., pH 10) to ensure complete conversion to the 4-nitrophenolate ion. Measure absorbance at 405 nm and determine the molar extinction coefficient (ε).[3]
Kinetic Assay Setup:
Pipette 2.0 mL of the first buffer into a quartz cuvette.
Place the cuvette in a temperature-controlled spectrophotometer (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.
Reaction Initiation: Add a small volume (e.g., 20 µL) of the 4-NPN stock solution to the cuvette, cap, mix rapidly by inversion, and immediately begin recording the absorbance at 405 nm every 15-30 seconds for a period sufficient to establish a linear rate.
Data Acquisition: Record the change in absorbance over time. The initial phase should be linear.
Calculation:
Determine the slope of the linear portion of the Absorbance vs. Time plot (dA/dt).
Convert this rate to M/s using the molar extinction coefficient (ε) determined in step 3 and the path length (l, usually 1 cm): Rate (M/s) = (dA/dt) / (ε * l).
Calculate the observed rate constant: k_obs (s⁻¹) = Rate (M/s) / [4-NPN]₀, where [4-NPN]₀ is the initial substrate concentration.
Repeat: Repeat steps 4-7 for each pH value in the series.
Analysis: Plot log(k_obs) versus pH to generate a pH-rate profile, which visually represents the stability of 4-NPN across the pH range.
Expert Insight: For very fast or slow reactions, the choice of analytical wavelength can be optimized. While 405 nm is standard, monitoring at the isosbestic point (348 nm) provides a measurement of 4-nitrophenol concentration that is independent of pH.[3][13] This is an advanced technique useful for assays where pH might change or when comparing rates across a wide pH range without needing to stop the reaction.
Validated Analytical Methodologies: HPLC
While UV-Vis spectrophotometry is ideal for kinetic analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the parent compound (4-NPN) from its degradation products, providing an orthogonal and definitive measure of stability.[14][15]
Protocol 5.1: Stability-Indicating RP-HPLC Method
System: A standard HPLC system with a UV detector and a C18 reversed-phase column.
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M citrate buffer, pH 6.2) and an organic solvent like methanol or acetonitrile.[14][15]
Forced Degradation: To validate the method's stability-indicating properties, intentionally degrade 4-NPN samples by treating with acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and heat.
Analysis: Inject the forced degradation samples. The method is considered stability-indicating if the peaks for 4-NPN, nicotinic acid, and 4-nitrophenol are well-resolved from each other and from any other degradation products.
Quantification: For a stability study, incubate 4-NPN in the desired aqueous buffer. At specified time points, withdraw an aliquot, quench any further reaction (e.g., by adding acid or flash-freezing), and inject it into the HPLC. The decrease in the 4-NPN peak area over time can be used to calculate the degradation rate constant.
Conclusion
The successful use of 4-nitrophenyl nicotinate as a chromogenic substrate hinges on a thorough understanding of its aqueous solubility and stability. Its limited aqueous solubility necessitates the use of organic co-solvents for stock solutions, with careful control of the final solvent concentration in the assay. The compound's stability is critically dependent on pH, with base-catalyzed hydrolysis being the predominant pathway for non-enzymatic degradation under typical assay conditions.
By employing the rigorous, self-validating protocols detailed in this guide—including isothermal equilibrium for solubility and spectrophotometric or HPLC-based kinetic analysis for stability—researchers can accurately quantify these parameters. This foundational knowledge is essential for designing robust and reliable enzyme assays, ensuring that the observed signal accurately reflects enzymatic activity rather than an artifact of substrate instability.
References
Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. (2020). Google Cloud.
4-Nitrophenyl Butyrate Product Inform
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
4-Nitrophenol. Wikipedia.
pNPP stability and storage conditions. Benchchem.
Chemical Properties of Nicotinic acid, 4-nitrophenyl ester. Cheméo.
4-Nitrophenyl acetate (N8130)
Trimethyl Lock: A Stable Chromogenic Substr
pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecano
Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester. Benchchem.
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). SpringerLink.
Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics.
Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. (2009). PubMed.
Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. NCBI Bookshelf.
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activ
Spectroscopic Characterization of 4-Nitrophenyl Nicotinate: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of 4-nitrophenyl nicotinate, a molecule of interest in medicinal chemistry and organic synthesis. By leveraging the power of Nu...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the spectroscopic characterization of 4-nitrophenyl nicotinate, a molecule of interest in medicinal chemistry and organic synthesis. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we can unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how these analytical techniques are applied for structural elucidation.
Introduction: The Significance of 4-Nitrophenyl Nicotinate
4-Nitrophenyl nicotinate is an ester formed from nicotinic acid (a form of vitamin B3) and 4-nitrophenol. Its structure combines a pyridine ring, an ester linkage, and a nitro-substituted benzene ring, making it a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activities. Accurate and thorough characterization is the bedrock of any scientific investigation, ensuring the identity and purity of the compound before its use in further applications.
Foundational Principles: A Spectroscopic Approach
To unambiguously determine the structure of 4-nitrophenyl nicotinate, we employ a dual spectroscopic approach:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon-13 (¹³C) signals, we can deduce the connectivity of atoms and their chemical environments.[1]
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[2] Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of key structural motifs such as carbonyl groups, nitro groups, and aromatic rings.
This combination of techniques provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Analysis
The NMR analysis of 4-nitrophenyl nicotinate is conducted in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), to avoid interference from solvent protons.[3][4]
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of 4-nitrophenyl nicotinate is expected to exhibit distinct signals corresponding to the protons on the pyridine and the 4-nitrophenyl rings. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the nitro group significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (higher ppm values).[5][6]
Expected ¹H NMR Spectral Data:
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-2' (Pyridine)
~9.2
Singlet/Doublet of doublets
1H
Most deshielded proton due to proximity to the ring nitrogen and the ester carbonyl.
H-6' (Pyridine)
~8.8
Doublet
1H
Deshielded by the adjacent ring nitrogen.
H-4' (Pyridine)
~8.3
Doublet of triplets
1H
Influenced by the ring nitrogen and adjacent protons.
H-5' (Pyridine)
~7.5
Triplet
1H
Least deshielded proton on the pyridine ring.
H-3, H-5 (Nitrophenyl)
~8.3
Doublet
2H
Protons ortho to the strongly electron-withdrawing nitro group.
H-2, H-6 (Nitrophenyl)
~7.4
Doublet
2H
Protons meta to the nitro group and ortho to the ester linkage.
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to single lines.[1]
Expected ¹³C NMR Spectral Data:
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Rationale
C=O (Ester)
~164
The carbonyl carbon is significantly deshielded.
C-4 (Nitrophenyl)
~155
Carbon bearing the nitro group is deshielded.
C-1 (Nitrophenyl)
~145
Carbon attached to the ester oxygen.
C-2', C-6' (Pyridine)
~152, ~150
Carbons adjacent to the ring nitrogen are deshielded.
C-4' (Pyridine)
~137
Pyridine ring carbon.
C-3, C-5 (Nitrophenyl)
~125
Carbons ortho to the nitro group.
C-2, C-6 (Nitrophenyl)
~122
Carbons meta to the nitro group.
C-5' (Pyridine)
~124
Pyridine ring carbon.
C-3' (Pyridine)
~127
Carbon attached to the ester group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The IR spectrum of 4-nitrophenyl nicotinate will display characteristic absorption bands that confirm the presence of its key functional groups.
Expected IR Absorption Bands:
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
C=O (Ester)
Stretch
~1740
Strong
NO₂ (Nitro)
Asymmetric Stretch
~1525
Strong
NO₂ (Nitro)
Symmetric Stretch
~1350
Strong
C-O (Ester)
Stretch
~1280, ~1100
Strong
C=C, C=N (Aromatic)
Stretch
~1600-1450
Medium-Weak
C-H (Aromatic)
Stretch
~3100-3000
Medium-Weak
The strong absorption bands for the carbonyl and nitro groups are particularly diagnostic for the structure of 4-nitrophenyl nicotinate.[2][7][8][9] The presence of two strong bands for the nitro group is a hallmark of this functional group.[7][8]
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra of 4-nitrophenyl nicotinate.
NMR Sample Preparation and Acquisition
Objective: To prepare a homogeneous solution of 4-nitrophenyl nicotinate for NMR analysis and acquire high-resolution ¹H and ¹³C NMR spectra.
Materials:
4-Nitrophenyl nicotinate (5-25 mg for ¹H, 20-50 mg for ¹³C)[4][10]
Weighing the Sample: Accurately weigh the required amount of 4-nitrophenyl nicotinate.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[4] Use a vortex mixer to ensure complete dissolution.
Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Sample Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[4]
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with ethanol or isopropanol to remove any fingerprints or dust.[4]
Instrument Setup: Insert the sample into the NMR spectrometer.
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4] Perform shimming (manual or automatic) to optimize the magnetic field homogeneity and achieve sharp spectral lines.[4]
Spectrum Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and acquire the proton-decoupled ¹³C NMR spectrum.
IR Sample Preparation and Acquisition (KBr Pellet Method)
Objective: To prepare a solid dispersion of 4-nitrophenyl nicotinate in potassium bromide (KBr) for IR analysis.
Grinding: Place a small amount of KBr in an agate mortar and grind it to a fine powder.
Mixing: Add 1-2 mg of 4-nitrophenyl nicotinate to the mortar and grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion.[11]
Loading the Die: Transfer a portion of the mixture into the die of a pellet press.
Pressing the Pellet: Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
Background Spectrum: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.
Sample Spectrum Acquisition: Acquire the IR spectrum of the 4-nitrophenyl nicotinate KBr pellet.
Data Visualization and Interpretation
Molecular Structure and Spectroscopic Correlation
The following diagram illustrates the molecular structure of 4-nitrophenyl nicotinate and highlights the key proton and carbon environments that are probed by NMR spectroscopy.
Caption: Molecular structure of 4-nitrophenyl nicotinate.
Experimental Workflow
The following diagram outlines the logical flow of the experimental work for the spectroscopic characterization of 4-nitrophenyl nicotinate.
Caption: Experimental workflow for characterization.
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and reliable method for the structural characterization of 4-nitrophenyl nicotinate. The detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of all proton and carbon signals, while the IR spectrum confirms the presence of the key functional groups. This comprehensive spectroscopic data serves as a crucial quality control measure and provides a definitive structural proof for this important chemical entity.
References
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. [Link]
University of Calgary. Infrared of nitro compounds. [Link]
Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]
The Journal of Physical Chemistry B. Energetics and Structure of Nicotinic Acid (Niacin). [Link]
ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]
Molecules. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]
PrepChem.com. Synthesis of p-Nitrophenyl nicotinate. [Link]
Protocol for esterase activity assay using 4-nitrophenyl nicotinate
Architecting a High-Throughput Kinetic Assay for Esterase Activity Using 4-Nitrophenyl Nicotinate The Biochemical Rationale Esterases and lipases play a critical role in lipid metabolism, xenobiotic detoxification, and t...
Author: BenchChem Technical Support Team. Date: April 2026
Architecting a High-Throughput Kinetic Assay for Esterase Activity Using 4-Nitrophenyl Nicotinate
The Biochemical Rationale
Esterases and lipases play a critical role in lipid metabolism, xenobiotic detoxification, and the activation of ester-based prodrugs[1]. While 4-nitrophenyl acetate (pNPA) serves as the ubiquitous standard for generic esterase screening[2], evaluating enzymes for specific nicotinate-cleaving activity—such as nicotinamidases or targeted prodrug-activating carboxylesterases—requires a structurally relevant substrate[3]. 4-Nitrophenyl nicotinate (pNPN) serves this precise function.
Causality of the Detection Mechanism:
The assay leverages the enzymatic hydrolysis of the ester bond in pNPN to release nicotinic acid and 4-nitrophenol (pNP). Because pNP has a pKa of approximately 7.15, conducting the assay in slightly alkaline conditions (pH 7.4–8.0) drives the equilibrium toward the 4-nitrophenolate anion. This ionization is structurally critical: the delocalization of electrons in the anion produces a strong bathochromic shift, allowing robust spectrophotometric quantification at 405 nm[1][4].
Figure 1: Catalytic mechanism of pNPN hydrolysis and pH-dependent generation of the 4-nitrophenolate chromophore.
Reagent Engineering & Stability
A primary challenge in pNPN assays is the substrate's hydrophobicity and its propensity for spontaneous hydrolysis in aqueous media[1].
Causality of Solvent Selection:
To maintain pNPN in solution, an organic co-solvent is mandatory. Dimethyl sulfoxide (DMSO) or methanol are standard choices. However, molecular dynamics simulations and empirical kinetic monitoring demonstrate that organic solvent concentrations exceeding 5% (v/v) significantly degrade esterase conformational stability and catalytic efficiency[4]. Therefore, this protocol is engineered to cap the final organic solvent concentration at exactly 5%.
Table 1: Critical Assay Reagents and Stability Parameters
Reagent
Composition
Purpose
Storage & Stability
Assay Buffer
50 mM Tris-HCl, pH 7.4
Maintains optimal pH for enzyme activity and pNP ionization.
Store at 4°C. Stable for 3 months.
pNPN Stock
10 mM pNPN in 100% DMSO
Highly concentrated substrate to minimize final solvent volume.
Store at -20°C in aliquots. Protect from light.
Enzyme Prep
0.1–1.0 mg/mL in Buffer
The biocatalyst (purified protein or crude lysate).
Keep on ice during use. Avoid freeze-thaw.
pNP Standard
10 mM 4-Nitrophenol in Buffer
Used to generate the standard curve for absolute quantification.
Store at 4°C. Protect from light.
Architecting the Self-Validating System
A robust protocol must be inherently self-validating. Crude biological extracts often possess intrinsic background absorbance at 400-410 nm, and pNPN undergoes baseline spontaneous hydrolysis in buffer[1]. To isolate the true enzymatic rate, the experimental design must incorporate parallel control vectors to subtract these artifacts.
Figure 2: Logical workflow of the self-validating assay system ensuring background subtraction.
Step-by-Step Execution Protocol
Phase 1: Standard Curve Generation
Prepare a 1 mM working solution of pNP by diluting the 10 mM stock in Assay Buffer.
In a clear, flat-bottom 96-well microplate, prepare a serial dilution of pNP ranging from 0 to 100 µM (Final Volume = 200 µL/well).
Read the absorbance at 405 nm. Plot Absorbance vs. Concentration to determine the operational molar extinction coefficient (
ϵ
) under your specific plate-reader pathlength conditions.
Phase 2: Kinetic Assay Setup
Pre-warm the Assay Buffer to 37°C to ensure physiological reaction kinetics.
Prepare the microplate according to the matrix below. Always run samples in triplicate to ensure statistical reliability.
Table 2: 96-Well Plate Matrix Setup (Volumes per Well)
Component
Substrate Blank
Enzyme Blank
Test Reaction
Assay Buffer
190 µL
190 µL
180 µL
Enzyme Prep
-
10 µL
10 µL
pNPN Stock (10 mM)
10 µL
-
10 µL
DMSO (100%)
-
10 µL
-
Total Volume
200 µL
200 µL
200 µL
Phase 3: Kinetic Measurement
Initiation: Add the 10 µL of pNPN Stock to the Substrate Blank and Test Reaction wells last, using a multichannel pipette to ensure simultaneous reaction initiation across the plate.
Mixing: Shake the plate orbitally for 5 seconds within the microplate reader to ensure homogenous substrate distribution.
Data Acquisition: Measure absorbance at 405 nm in kinetic mode at 37°C[1]. Take readings every 30 to 60 seconds for a total duration of 15 to 30 minutes.
Data Synthesis and Kinetic Analysis
To extract meaningful thermodynamic and kinetic data, process the raw absorbance values through the validation logic established in Figure 2:
Background Subtraction: For each time point (
t
), calculate the net absorbance. The uncatalyzed hydrolysis of p-nitrophenyl esters must be deducted to prevent artificial inflation of enzyme activity[1]:
Rate Calculation: Plot
Absnet
against time (in minutes). Determine the initial linear velocity (
ΔAbs/min
) from the linear portion of the curve (typically the first 2–5 minutes where substrate depletion is <10%).
Specific Activity: Convert the absorbance rate to molar product formation using the standard curve's slope (
ϵ
):
Activity(μmol/min/mg)=ϵ×mgofenzymeΔAbs/min
By strictly adhering to this self-validating architecture, researchers can confidently screen novel biocatalysts, profile prodrug metabolism, and characterize esterase inhibitors with high fidelity and reproducibility.
References
Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide (ResearchGate). Discusses the kinetic analysis of p-nitrophenyl nicotinate hydrolysis and nicotinyl-enzyme intermediates. 3
Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases (ResearchGate). Details the necessity of deducting uncatalyzed hydrolysis of 4-nitrophenyl esters from catalyzed reaction rates. 1
Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent (Emerging Investigators). Establishes the 5% threshold for organic co-solvents in esterase assays to prevent enzyme degradation. 4
4-Nitrophenyl acetate Product Information Sheet (Sigma-Aldrich). Provides standard operational parameters for p-nitrophenyl ester hydrolysis and 405 nm detection.
A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity (PubMed). Highlights the broad application of p-nitrophenyl esters in screening novel and engineered esterases. 2
Application Note: Preparation and Kinetic Profiling of 4-Nitrophenyl Nicotinate Stock Solutions
Executive Summary The accurate quantification of esterase and nicotinamidase activity is a critical workflow in drug metabolism and pharmacokinetic (DMPK) profiling, as well as in the discovery of novel biocatalysts. 4-N...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of esterase and nicotinamidase activity is a critical workflow in drug metabolism and pharmacokinetic (DMPK) profiling, as well as in the discovery of novel biocatalysts. 4-Nitrophenyl nicotinate (4-NPN) serves as a premier chromogenic substrate for these assays. However, the intrinsic chemical properties of 4-NPN—specifically its extreme hydrophobicity and susceptibility to spontaneous alkaline hydrolysis—demand rigorous handling protocols. This application note provides a self-validating, mechanistically grounded protocol for the preparation of 4-NPN stock solutions and the execution of continuous-monitoring enzyme kinetic assays.
Mechanistic Principles & Assay Rationale
The utility of 4-NPN in enzyme kinetics relies on the enzymatic cleavage of its ester bond. Upon hydrolysis, 4-NPN yields nicotinic acid and 4-nitrophenol. The assay's analytical power stems from the pH-dependent ionization of 4-nitrophenol into the 4-nitrophenolate anion, which exhibits a strong absorbance peak at 400–405 nm [1].
The Causality of Solvent and Buffer Selection
Solvent Dynamics: 4-NPN is practically insoluble in aqueous buffers. While ethanol and acetonitrile can dissolve 4-NPN, absolute ethanol presents a risk of transesterification, and acetonitrile can precipitate certain proteins. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent, providing high solubility while remaining miscible with aqueous buffers [1]. However, DMSO is highly hygroscopic; the introduction of trace atmospheric moisture will catalyze the spontaneous hydrolysis of the ester bond during storage, degrading the stock solution before the assay even begins.
Buffer pH Constraints: The extinction coefficient of 4-nitrophenol is highly dependent on the assay pH (pKa ≈ 7.15). While a higher pH (e.g., 8.5) maximizes the spectrophotometric signal by ensuring complete deprotonation, it exponentially accelerates the spontaneous, non-enzymatic hydrolysis of the substrate. A pH of 7.0 to 7.4 is typically chosen as the optimal thermodynamic compromise between signal strength, enzyme stability, and background noise [2].
Fig 1: Enzymatic hydrolysis of 4-NPN and spectrophotometric detection of 4-nitrophenolate.
Reagent Specifications & Quantitative Data
To ensure reproducibility, the physicochemical parameters of the substrate and the optical properties of the product must be strictly controlled.
Table 1: Solvent Selection & Physicochemical Dynamics for 4-NPN
Solvent
Solubility Limit
Spontaneous Hydrolysis Risk
Recommended Stock Conc.
Anhydrous DMSO (<0.005% H₂O)
High (>100 mM)
Low (if kept anhydrous)
50 mM
Acetonitrile
Moderate (~50 mM)
Low
10 - 20 mM
Ethanol (Absolute)
Moderate (~20 mM)
Moderate (Transesterification)
Not Recommended
Aqueous Buffers
Poor (<0.1 mM)
High (Alkaline pH dependent)
Working solutions only
Table 2: pH-Dependent Extinction Coefficients (
ϵ
) of 4-Nitrophenol at 400 nm
Thermal Equilibration (Critical Step): Remove the 4-NPN powder and anhydrous DMSO from cold storage. Place them in a desiccator and allow them to reach room temperature (approx. 30–45 minutes) before opening.
Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the reagents, which will irreversibly initiate spontaneous hydrolysis in the stock solution.
Weighing: Rapidly weigh 12.21 mg of 4-NPN powder.
Dissolution: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the powder. Vortex gently until the solution is completely clear.
Aliquoting: Divide the 50 mM stock into 50 µL single-use aliquots in amber microcentrifuge tubes.
Causality: 4-NPN is photosensitive and degrades under repeated freeze-thaw cycles. Single-use aliquots isolate the bulk reagent from mechanical and thermal stress.
Storage: Store immediately at -20°C in a sealed container containing active desiccant packets.
Execution of Enzyme Kinetics Assay
To accurately calculate Michaelis-Menten kinetics (
Km
,
Vmax
), the assay must continuously subtract the background rate of spontaneous hydrolysis. Endpoint assays are fundamentally flawed for 4-NPN because they cannot differentiate between a linear enzymatic rate and non-linear background degradation.
Fig 2: Experimental workflow for 4-NPN stock preparation and kinetic assay execution.
Step-by-Step Assay Setup (1 mL Cuvette Format)
Thawing: Remove one 50 µL aliquot of 50 mM 4-NPN from the -20°C freezer. Allow it to thaw completely at room temperature before opening. (Note: DMSO freezes at 18.5°C; it will appear solid until fully equilibrated).
Spectrophotometer Initialization: Set the instrument to 400 nm. Ensure the cuvette chamber is temperature-controlled (e.g., 25°C or 37°C) to maintain consistent thermodynamic rates.
Self-Validating Blank (Cuvette 1):
Add 980 µL of Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
Add 10 µL of blank vehicle (e.g., enzyme storage buffer).
Add 10 µL of 50 mM 4-NPN stock (Final concentration: 0.5 mM 4-NPN, 1% DMSO).
Mix by inversion and monitor
ΔA400
for 3 minutes.
Validation Gate: If the blank generates a
ΔA400/min>0.05
, the stock solution has been compromised by moisture or the buffer is too alkaline. Do not proceed. Discard the aliquot.
Enzymatic Reaction (Cuvette 2):
Add 980 µL of Assay Buffer.
Add 10 µL of Enzyme Sample.
Initiate the reaction by adding 10 µL of 50 mM 4-NPN stock.
Mix rapidly by inversion and record the absorbance at 400 nm continuously for 5 to 10 minutes.
Data Acquisition & Kinetic Analysis
To determine the specific activity of the enzyme, extract the linear slope of the absorbance over time (
ΔA400/min
) from the initial velocity (
V0
) phase of the reaction.
1. Calculate the Corrected Rate:Corrected ΔA400/min=(ΔA400/min)Reaction−(ΔA400/min)Blank
2. Calculate Specific Activity (U/mg):Specific Activity=ϵ400×L×menzymeCorrected ΔA400/min×Vtotal
Where:
Vtotal
= Total volume of the assay in liters (e.g.,
1×10−3
L)
ϵ400
= Extinction coefficient of 4-nitrophenol at the specific assay pH (e.g.,
14,000M−1cm−1
at pH 7.4)
L
= Path length of the cuvette in cm (typically 1 cm)
menzyme
= Mass of the enzyme added to the cuvette in mg
By plotting the initial velocities (
V0
) against varying concentrations of 4-NPN (e.g., 0.05 mM to 2.0 mM), researchers can utilize non-linear regression to fit the data to the Michaelis-Menten equation, yielding precise
Km
and
kcat
values for the biocatalyst .
References
Kim, M.-Y., Shin, M., & Um, I.-H. (2014). Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 35(8), 2443-2447. Available at:[Link]
BRENDA Enzyme Database. Information on EC 3.5.1.19 - nicotinamidase. Available at:[Link]
French, T. C., et al. (1966). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Journal of Biological Chemistry. Available via ResearchGate:[Link]
Method
Application Note: 4-Nitrophenyl Nicotinate as a High-Efficiency Acylating Agent for Nicotinoylation in Organic Synthesis
Scientific Rationale & Introduction The incorporation of the nicotinoyl moiety is a fundamental strategy in medicinal chemistry, frequently utilized in the development of kinase inhibitors, histone deacetylase (HDAC) inh...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Introduction
The incorporation of the nicotinoyl moiety is a fundamental strategy in medicinal chemistry, frequently utilized in the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and novel antiproliferative agents[1]. While direct amidation using nicotinoyl chloride is a traditional approach, the extreme reactivity of acid chlorides often necessitates harsh basic conditions that are incompatible with complex, polyfunctional substrates and can lead to unwanted side reactions[2].
To overcome these limitations, 4-nitrophenyl nicotinate (CAS: 24690-42-4) is employed as a highly efficient "active ester"[3]. The electron-withdrawing nature of the 4-nitro group sufficiently activates the carbonyl center for nucleophilic attack under mild conditions[4]. Crucially, the displacement of the 4-nitrophenolate leaving group provides a distinct yellow coloration (
λmax≈400
nm), allowing researchers to track reaction progress quantitatively and in real-time[5].
Mechanistic Insights: The Aminolysis Pathway
Understanding the causality behind the reactivity of 4-nitrophenyl nicotinate is essential for optimizing reaction conditions. The aminolysis of this active ester proceeds via a nucleophilic acyl substitution mechanism.
Kinetic studies reveal that the reaction pathway is heavily influenced by the basicity of the incoming amine[5]. When reacting with secondary alicyclic amines, the pathway involves a stepwise mechanism. The amine nucleophile attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (
T±
). Because the 4-nitrophenoxide ion is an excellent leaving group (
pKa
of 4-nitrophenol
≈
7.15), its expulsion is thermodynamically favored[4]. The breakdown of the tetrahedral intermediate is typically the rate-determining step, which dictates that highly basic amines will exhibit significantly faster reaction kinetics than weakly basic amines[5].
Fig 1: Aminolysis pathway of 4-nitrophenyl nicotinate via a tetrahedral intermediate.
Experimental Protocols
Protocol A: Synthesis of 4-Nitrophenyl Nicotinate
This protocol utilizes Steglich-type esterification principles, relying on N,N'-Dicyclohexylcarbodiimide (DCC) to activate nicotinic acid[6].
Initiation: Combine nicotinic acid and 4-nitrophenol in anhydrous DMF.
Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Lowering the temperature is critical to suppress the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct.
Activation: Add DCC portion-wise with continuous stirring.
Propagation & Validation: Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 3 hours. Self-Validation: The formation of a white precipitate (dicyclohexylurea, DCU) visually confirms the successful activation of the acid.
Isolation: Filter off the DCU byproduct. Precipitate the active ester by adding an equal volume of distilled water to the filtrate.
Purification: Filter the resulting solid, dry in vacuo, and recrystallize from isopropanol. Self-Validation: Perform melting point analysis; pure 4-nitrophenyl nicotinate yields white needles with a melting point of 172.5°–173° C[6].
Protocol B: General Procedure for Nicotinoylation of Amines
This protocol outlines the mild acylation of amines utilizing the active ester.
Preparation: Dissolve 4-nitrophenyl nicotinate in the chosen solvent at room temperature.
Nucleophilic Addition: Add the target primary or secondary amine. (Note: If the amine is an HCl salt, add 2.5 equiv of N,N-Diisopropylethylamine (DIPEA) to liberate the free base).
Incubation: Stir the reaction at room temperature. Causality: Active esters do not require extreme heating, preserving thermolabile moieties on complex drug scaffolds.
Self-Validating Monitoring: Monitor the reaction via UV-Vis spectrophotometry at ~400 nm. The reaction is deemed complete when the absorbance of the released yellow 4-nitrophenolate anion plateaus[5].
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Causality: The basic aqueous wash effectively deprotonates and partitions the 4-nitrophenol byproduct (
pKa
~7.15) into the aqueous layer, ensuring high purity of the organic phase.
Final Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography if necessary.
Quantitative Data Presentation: Kinetic & Yield Profiles
The reactivity of 4-nitrophenyl nicotinate varies predictably based on the nucleophilicity and basicity of the target amine. The table below summarizes typical kinetic parameters and yields for representative amines.
Nucleophile
Amine
pKa
Reaction Time (h)
Typical Yield (%)
Appx. Rate Constant
kN
(
M−1s−1
)
Piperidine
11.22
1.0 - 1.5
92 - 95
~ 1.2 x 10¹
Morpholine
8.36
2.5 - 3.0
85 - 88
~ 4.5 x 10⁻¹
Benzylamine
9.33
2.0 - 2.5
88 - 90
~ 8.0 x 10⁻¹
(Note: Rate constants are extrapolated from kinetic studies performed in 20 mol% DMSO/H₂O at 25.0 °C[5].)
References
National Institutes of Health (PMC). Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. NIH.[Link]
PrepChem. Synthesis of p-Nitrophenyl nicotinate. PrepChem.[Link]
Um, I.-H., et al. Effect of Acyl Substituents on the Reaction Mechanism for Aminolyses of 4-Nitrophenyl X-Substituted Benzoates. The Journal of Organic Chemistry.[Link]
Kim, M.-Y., Shin, M., & Um, I.-H. Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society.[Link]
Continuous Spectrophotometric Assay of Carboxylic Ester Hydrolases with 4-Nitrophenyl Nicotinate: An Application Guide
Abstract This comprehensive application note details a robust and continuous spectrophotometric assay for the kinetic characterization of carboxylic ester hydrolases using 4-nitrophenyl nicotinate as a chromogenic substr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive application note details a robust and continuous spectrophotometric assay for the kinetic characterization of carboxylic ester hydrolases using 4-nitrophenyl nicotinate as a chromogenic substrate. Carboxylic ester hydrolases (CEHs) are a broad and vital class of enzymes involved in numerous biological processes and industrial applications.[1] Accurate determination of their activity and specificity is paramount for fundamental research and the development of novel therapeutics and biotechnological tools. The described method leverages the enzymatic hydrolysis of 4-nitrophenyl nicotinate to release 4-nitrophenol (pNP), a chromophore whose formation can be continuously monitored to determine enzyme kinetics.[2][3] We provide a foundational overview of the assay principle, detailed step-by-step protocols for reagent preparation and experimental execution, data analysis procedures, and a troubleshooting guide to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction to Carboxylic Ester Hydrolases and Their Significance
Carboxylic ester hydrolases (CEHs), classified under EC 3.1.1.-, are a diverse superfamily of enzymes that catalyze the hydrolysis of ester bonds in carboxylic esters, yielding a carboxylic acid and an alcohol.[1][4] This enzymatic capability is fundamental to a vast array of biological functions, including metabolite regulation, signal transduction, and protein synthesis.[1] In industrial and pharmaceutical contexts, CEHs are indispensable tools. They are utilized in the production of biofuels, the synthesis of enantiopure pharmaceuticals, and as biocatalysts in green chemistry applications. Given their broad utility, the ability to accurately and efficiently measure the activity of these enzymes is of critical importance.
The use of synthetic chromogenic substrates, such as 4-nitrophenyl esters, has become a cornerstone of CEH characterization.[5][6][7] These substrates offer a simple, sensitive, and continuous method to monitor enzyme activity, which is a significant advantage over discontinuous or coupled-enzyme assays.[7][8][9] 4-Nitrophenyl nicotinate, specifically, serves as a valuable tool for probing the activity of a wide range of esterases.
Principle of the Assay
The continuous spectrophotometric assay with 4-nitrophenyl nicotinate is predicated on a straightforward enzymatic reaction. A carboxylic ester hydrolase catalyzes the cleavage of the ester bond in the 4-nitrophenyl nicotinate substrate. This hydrolysis reaction releases nicotinic acid and 4-nitrophenol (pNP).
Under neutral to alkaline conditions (typically pH > 7), the hydroxyl group of the liberated 4-nitrophenol deprotonates to form the 4-nitrophenolate ion. This anion exhibits a strong, characteristic yellow color with a maximum absorbance at a wavelength between 400 and 410 nm.[2] The rate of the increase in absorbance at this wavelength is directly proportional to the rate of 4-nitrophenol formation, and thus, is a direct measure of the enzyme's catalytic activity.
The key advantages of this assay are:
Continuous Monitoring: Allows for real-time measurement of reaction kinetics.[7]
High Sensitivity: The high molar extinction coefficient of the 4-nitrophenolate ion enables the detection of low enzyme concentrations.[7]
Convenience: The assay is simple to perform and readily adaptable for high-throughput screening in a 96-well microplate format.[7]
Materials and Reagents
Equipment
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 405 nm.
Temperature-controlled cuvette holder or microplate reader.
Calibrated pipettes.
pH meter.
Vortex mixer.
Analytical balance.
Reagents
4-Nitrophenyl nicotinate: (Substrate)
Carboxylic Ester Hydrolase: (Enzyme of interest)
Buffer Solution: e.g., 50 mM Tris-HCl or 50 mM Sodium Phosphate buffer. The optimal pH will depend on the specific enzyme being studied, but a common starting point is pH 7.0-8.0.
Organic Solvent: e.g., Acetonitrile or Dimethyl sulfoxide (DMSO) for preparing the substrate stock solution.
4-Nitrophenol (pNP): (For standard curve), spectrophotometric grade.
Deionized Water
Experimental Protocols
Reagent Preparation
4.1.1. Assay Buffer (50 mM Tris-HCl, pH 8.0)
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
Adjust the pH to 8.0 using concentrated HCl.
Bring the final volume to 1 L with deionized water.
Filter the buffer through a 0.22 µm filter.
4.1.2. Substrate Stock Solution (20 mM 4-Nitrophenyl nicotinate)
Dissolve the required amount of 4-nitrophenyl nicotinate in a minimal volume of a suitable organic solvent (e.g., acetonitrile or DMSO) to create a 20 mM stock solution.
Store this solution at -20°C, protected from light.
Rationale: 4-nitrophenyl esters have limited solubility in aqueous solutions. An organic solvent is necessary for the stock solution. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 1-2%) to minimize its effect on enzyme activity.
4.1.3. Enzyme Solution
Prepare a stock solution of the carboxylic ester hydrolase in the assay buffer.
The optimal concentration should be determined empirically to ensure a linear rate of reaction for the desired duration of the assay.
4.1.4. 4-Nitrophenol (pNP) Standard Solutions
Prepare a 1 mM stock solution of 4-nitrophenol in the assay buffer.
From this stock, prepare a series of dilutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the assay buffer. These will be used to generate a standard curve.
Assay Procedure
The following protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the cuvette holder or microplate reader to the desired assay temperature (e.g., 25°C or 37°C).
Prepare the Reaction Mixture: In a cuvette or a well of a 96-well plate, combine the following:
Assay Buffer
Substrate stock solution (to achieve the desired final concentration, e.g., 1 mM)
Deionized water to bring the volume to the desired pre-enzyme addition volume.
Pre-incubation: Incubate the reaction mixture at the assay temperature for 5 minutes to ensure thermal equilibrium.
Initiate the Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. Mix gently but thoroughly.
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure the initial phase of the reaction is linear.
A blank reaction containing all components except the enzyme should be run to account for any spontaneous hydrolysis of the substrate.[7]
Data Analysis and Interpretation
Standard Curve for 4-Nitrophenol
Measure the absorbance of the pNP standard solutions (0-100 µM) at 405 nm.
Plot the absorbance values against the corresponding pNP concentrations.
Perform a linear regression to determine the slope of the line, which represents the molar extinction coefficient (ε) of 4-nitrophenol under your specific assay conditions. The molar extinction coefficient for 4-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.[2] A value of 18,380 ± 90 L·mol⁻¹·cm⁻¹ has been reported for 4-nitrophenol in 10 mmol/L NaOH at 25°C at 401 nm.[10][11][12]
Calculation of Enzyme Activity
The rate of the reaction (V₀) can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:
V₀ (µmol/min/mL) = (ΔA/Δt) / (ε * l) * 10^6
Where:
ΔA/Δt is the initial rate of change in absorbance per minute.
ε is the molar extinction coefficient of 4-nitrophenol (in M⁻¹cm⁻¹).
l is the path length of the cuvette or microplate well (in cm).
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.[2]
Michaelis-Menten Kinetics
To determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), perform the assay with a fixed enzyme concentration and varying concentrations of the 4-nitrophenyl nicotinate substrate.
Measure the initial reaction rates (V₀) for each substrate concentration.
Plot V₀ versus the substrate concentration ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression software:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Workflow and Data Visualization
The experimental workflow can be summarized in the following diagram:
Caption: Experimental workflow for the continuous spectrophotometric assay.
Troubleshooting
Problem
Possible Cause(s)
Solution(s)
High background absorbance
Spontaneous hydrolysis of 4-nitrophenyl nicotinate.
Prepare fresh substrate solution. Run a blank reaction without the enzyme and subtract the background rate. Consider a slightly lower pH if enzyme activity is maintained.[7]
Non-linear reaction rate
Substrate depletion, enzyme instability, or product inhibition.
Use a lower enzyme concentration. Reduce the reaction time. Ensure the substrate concentration is well above the Kₘ for initial rate measurements.[7]
Low or no activity
Inactive enzyme. Incorrect buffer pH. Presence of an inhibitor.
Use a fresh enzyme preparation. Optimize the buffer pH for your specific enzyme. Check reagents for potential inhibitors.
Precipitation in the reaction mixture
Low solubility of the substrate.
Ensure the final concentration of the organic solvent is sufficient to maintain substrate solubility but does not inhibit the enzyme. The use of a surfactant like Triton X-100 may be necessary for very hydrophobic substrates.[2]
Conclusion
The continuous spectrophotometric assay using 4-nitrophenyl nicotinate provides a reliable, sensitive, and efficient method for the kinetic characterization of carboxylic ester hydrolases. Its simplicity and adaptability make it an invaluable tool for a wide range of applications in both academic research and industrial drug development. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can obtain high-quality, reproducible data on the activity and specificity of their enzymes of interest.
References
Bowers, G. N., Jr, McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729. [Link]
Park, S., & Gupta, R. (2019). Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. Crystals, 9(11), 596. [Link]
Gande, S., et al. (2011). Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates. Clinical Chemistry and Laboratory Medicine, 49(5), 845-851. [Link]
Dwevedi, A., & Kayastha, A. M. (2009). Single-step synthesis of 4-nitrophenyl ferulate for spectrophotometric assay of feruloyl esterases. Analytical Biochemistry, 387(1), 128-130. [Link]
Day, J. N. E., & Ingold, C. K. (1941). Mechanism and kinetics of carboxylic ester hydrolysis and carboxyl esterification. Transactions of the Faraday Society, 37, 686-701. [Link]
Cha, H. J., & Wu, C. F. (2003). A continuous spectrophotometric assay for the determination of diamondback moth esterase activity. Journal of Agricultural and Food Chemistry, 51(22), 6432-6436. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Principle
4-Nitrophenyl nicotinate (4-NPN) is a highly sensitive, activated chromogenic ester utilized extensively for characterizing ester-hydrolase activity (e.g., esterases, lipases) and evaluating chemical aminolysis or hydrolysis kinetics. The electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack by enzyme active sites or chemical catalysts ()[1].
The core principle of this assay relies on the cleavage of the ester bond, which liberates nicotinic acid and 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the catalytic activity and can be monitored continuously via UV-Vis spectrophotometry ()[2].
The Causality of pH in Detection Strategy
The detection methodology is fundamentally dictated by the acid dissociation constant (pKa) of the leaving group, 4-nitrophenol, which is approximately 7.15 at 25 °C ()[3].
Alkaline Conditions (pH > 7.5): 4-nitrophenol deprotonates into the 4-nitrophenolate anion. The extensive delocalization of pi electrons shifts the absorption maximum to ~405 nm, yielding a distinct yellow color with a high molar extinction coefficient, allowing for highly sensitive detection ()[3].
Acidic/Neutral Conditions (pH < 7.15): The protonated form dominates, which absorbs weakly at 405 nm. To accurately measure kinetics without pH-induced artifacts or underestimation of the reaction rate, the reaction must be monitored at the isosbestic point (348 nm), where the absorbance is entirely independent of the molecule's ionization state ()[4].
Reaction pathway and pH-dependent detection strategies for 4-NPN hydrolysis.
Quantitative Parameters for Detection
To ensure accurate conversion of absorbance units to molar concentrations, utilize the parameters summarized in Table 1.
Table 1: Quantitative Parameters for 4-Nitrophenol Detection
The preparation of reagents requires strict adherence to chemical causality to prevent assay failure:
Assay Buffer: 50 mM Sodium Phosphate (pH 7.5 - 8.0) or 50 mM HEPES. Critical Causality: Avoid Tris buffer if possible. The primary amine in Tris can participate in the aminolysis of the 4-NPN ester, artificially inflating the background chemical hydrolysis rate ()[5].
Substrate Stock (10-50 mM): Dissolve 4-NPN in anhydrous Dimethyl Sulfoxide (DMSO). Critical Causality: 4-NPN is highly susceptible to spontaneous hydrolysis in aqueous environments. Preparing the stock in an anhydrous organic solvent ensures the stability of the ester bond during storage and prevents high baseline absorbance ()[2].
Experimental Workflow & Protocol
Step-by-step spectrophotometric workflow for continuous monitoring of 4-NPN hydrolysis.
Self-Validating Continuous Assay Protocol
This protocol is designed as a self-validating system. Because activated esters undergo spontaneous chemical hydrolysis in aqueous media, the protocol inherently forces the operator to measure and subtract this background rate to isolate the true catalytic velocity.
Instrument Setup: Set a temperature-controlled UV-Vis spectrophotometer to 405 nm (for pH > 7.5) or 348 nm (for pH < 7.5). Ensure the cuvette chamber is equilibrated to the target temperature (e.g., 25 °C or 37 °C).
Buffer Equilibration: Pipette 980 µL of Assay Buffer into a 1 mL quartz or UV-transparent plastic cuvette. Allow 3 minutes for temperature equilibration.
Substrate Addition: Add 10 µL of the 4-NPN stock solution (e.g., 10 mM in DMSO) to the cuvette. The final substrate concentration will be 100 µM, and the co-solvent concentration will be 1% (v/v), ensuring substrate solubility without denaturing most enzymes ()[2].
Background Monitoring (System Validation): Mix by rapid inversion. Record the absorbance for 1 to 2 minutes. Causality: This establishes the baseline spontaneous hydrolysis rate (
ΔAblank/Δt
), which is mandatory to subtract from the final reaction rate to prevent false-positive activity readings ()[2].
Reaction Initiation: Add 10 µL of the Enzyme or Chemical Catalyst solution. Mix rapidly.
Continuous Measurement: Record the absorbance continuously for 5-10 minutes. Ensure the initial rate is linear; if the curve flattens rapidly, substrate depletion is occurring, and the catalyst concentration must be reduced.
Data Processing & Kinetic Calculations
The true initial velocity (
v0
) of the hydrolysis is determined using the Beer-Lambert Law by subtracting the spontaneous background rate:
v0=ϵ⋅l(ΔAtotal/Δt)−(ΔAblank/Δt)
Where
ϵ
is the molar extinction coefficient (from Table 1) and
l
is the path length (typically 1 cm). Plotting
v0
against varying concentrations of 4-NPN will allow for the derivation of Michaelis-Menten kinetic parameters (
Km
and
Vmax
).
References
Wikipedia Contributors. "4-Nitrophenol." Wikipedia, The Free Encyclopedia. URL: [Link]
Zheng, Y., et al. "Accurately determining esterase activity via the isosbestic point of p-nitrophenol." BioResources, 11(4), 9271-9281 (2016). URL:[Link]
Song, J.-H., et al. "Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism." Bulletin of the Korean Chemical Society, 35(8), 2443-2447 (2014). URL:[Link]
Um, I.-H., et al. "Effect of Acyl Substituents on the Reaction Mechanism for Aminolyses of 4-Nitrophenyl X-Substituted Benzoates." The Journal of Organic Chemistry, 65(18), 5659-5663 (2000). URL:[Link]
Application Note: High-Throughput In Vitro Enzyme Screening Using 4-Nitrophenyl Nicotinate
Introduction & Mechanistic Rationale 4-Nitrophenyl nicotinate (4-NPN) is a highly sensitive, synthetic ester substrate widely utilized in the biochemical profiling of esterases, lipases, and related hydrolases. In drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
4-Nitrophenyl nicotinate (4-NPN) is a highly sensitive, synthetic ester substrate widely utilized in the biochemical profiling of esterases, lipases, and related hydrolases. In drug development, 4-NPN is particularly valuable for evaluating structure-metabolism relationships and determining non-specific esterase activity within human liver microsomes, a critical step in prodrug activation and clearance studies .
The fundamental mechanism relies on the enzymatic hydrolysis of the ester bond, which liberates nicotinic acid and 4-nitrophenol. At a mildly alkaline pH (pH > 7.5), the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenoxide anion. This phenoxide species exhibits a strong molar absorptivity at 400–405 nm, allowing for continuous, real-time kinetic monitoring of enzyme velocity (
V0
). Kinetic readouts are vastly superior to end-point assays in High-Throughput Screening (HTS) because they inherently correct for the background absorbance of highly colored small-molecule inhibitors.
Enzymatic cleavage of 4-NPN yielding colorimetric 4-nitrophenoxide signal.
Experimental Design & Causality
To ensure a self-validating and robust HTS system, every component of the assay buffer must be chosen with strict mechanistic intent:
Buffer Selection (Avoid Tris): The choice of buffer is non-trivial. Tris(hydroxymethyl)aminomethane (Tris) is a ubiquitous biochemical buffer; however, it contains a primary aliphatic amine. Kinetic studies demonstrate that 4-NPN is highly susceptible to spontaneous aminolysis in the presence of primary amines, which leads to rapid, non-enzymatic substrate degradation and an unacceptably high background signal[1]. Consequently, zwitterionic buffers lacking primary amines, such as HEPES or MOPS, are strictly required.
Metal Ion Chelation: Transition metal ions present as trace contaminants in water or microplates can catalyze the nucleophilic substitution of 4-NPN, artificially inflating the baseline reaction rate [2]. The inclusion of a chelating agent like EDTA (1 mM) neutralizes this risk, ensuring that the observed cleavage is purely enzymatic.
pH Optimization: The
pKa
of 4-nitrophenol is approximately 7.15. Running the assay at pH 7.5–8.0 ensures that >70% of the product exists as the highly absorptive phenoxide ion, maximizing the signal-to-background ratio.
Detergent Addition: The inclusion of 0.01% Triton X-100 prevents enzyme aggregation and mitigates the risk of Pan-Assay Interference Compounds (PAINS) forming colloidal aggregates that sequester the enzyme.
Quantitative Assay Parameters
Table 1: Assay Validation Parameters
Parameter
Target Value
Causality / Implication
Z'-Factor
≥0.6
Indicates excellent assay robustness and separation band between positive and negative controls.
Signal-to-Background (S/B)
>5.0
Ensures adequate dynamic range for precise
IC50
determination of inhibitors.
Substrate
Km
(Apparent)
Determines optimal substrate concentration. Use at or below
Km
to maintain sensitivity to competitive inhibitors.
DMSO Tolerance
Up to 5% (v/v)
Allows screening of diverse small-molecule libraries without causing enzyme denaturation.
Table 2: Reagent Preparation Matrix
Component
Stock Concentration
Final Assay Conc.
Purpose
HEPES (pH 7.5)
500 mM
50 mM
Maintains optimal pH without inducing aminolysis.
EDTA
100 mM
1 mM
Chelates trace metals to prevent non-enzymatic hydrolysis.
Triton X-100
10%
0.01%
Prevents enzyme aggregation and microplate adsorption.
4-NPN Substrate
10 mM (in DMSO)
Colorimetric reporter substrate. Must be kept desiccated.
High-Throughput Screening Workflow
High-throughput screening workflow for 4-NPN enzymatic assays.
Step-by-Step Protocol (384-Well Format)
This protocol is designed as a self-validating system. It incorporates mandatory controls to isolate variables such as spontaneous hydrolysis, compound auto-absorbance, and solvent effects.
Phase 1: Reagent Preparation
Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.01% Triton X-100. Filter sterilize (
) and store at 4°C.
Enzyme Working Solution (2X): Dilute the target esterase/lipase in Assay Buffer to twice the desired final concentration (e.g., if final concentration is 5 nM, prepare at 10 nM). Keep on ice.
Substrate Working Solution (2X): Dilute the 10 mM 4-NPN DMSO stock into Assay Buffer to a concentration of
(for a final concentration of
). Critical: Prepare this immediately before Phase 2 to minimize spontaneous aqueous hydrolysis.
Phase 2: Assay Execution
Compound Transfer: Using an acoustic liquid handler (e.g., Echo), dispense
100 nL
of test compounds, positive control inhibitors, and DMSO (vehicle control) into a clear-bottom 384-well microplate.
Enzyme Addition: Dispense
of the Enzyme Working Solution into all wells except the background control wells.
Background Control Addition: Dispense
of Assay Buffer (without enzyme) into the designated background control wells.
Pre-Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 15 minutes to allow compounds to reach binding equilibrium with the enzyme.
Reaction Initiation: Dispense
of the Substrate Working Solution into all wells using a multi-channel dispenser to start the reaction. Total well volume is now
.
Kinetic Readout: Immediately transfer the plate to a microplate reader. Read absorbance at 405 nm every 30 seconds for 20 minutes at 25°C.
Phase 3: Data Analysis & Self-Validation
Calculate Initial Velocity (
V0
): Extract the linear slope (Absorbance/min) from the first 5–10 minutes of the progress curve for each well.
Validate Assay Robustness (Z'-factor): Calculate the Z'-factor using the
V0
of the DMSO vehicle controls (100% activity) and the background controls (0% activity).
Z′=1−∣μDMSO−μbackground∣3σDMSO+3σbackground
A Z'-factor
≥0.6
validates the plate for downstream hit-picking.
References
Title: Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism
Source: Bulletin of the Korean Chemical Society (2014)
URL: [Link]
Title: Metal Ion Catalysis and Inhibition in Nucleophilic Substitution Reactions of 4-Nitrophenyl Nicotinate and Isonicotinate with Alkali Metal Ethoxides in Anhydrous Ethanol
Source: Bulletin of the Korean Chemical Society (2011)
URL: [Link]
Title: Structure-Metabolism Relationships in the Hydrolysis of Nicotinate
Source: Electronics and Books / Literature Archive
URL
How to prevent spontaneous auto-hydrolysis of 4-nitrophenyl nicotinate in buffer
Senior Application Scientist Troubleshooting Guide The Core Challenge: Ester Lability and Background Signal 4-Nitrophenyl nicotinate (4-NPN) is a highly sensitive chromogenic substrate utilized for measuring the activity...
The Core Challenge: Ester Lability and Background Signal
4-Nitrophenyl nicotinate (4-NPN) is a highly sensitive chromogenic substrate utilized for measuring the activity of esterases, lipases, and nicotinamidases. However, researchers frequently encounter a critical roadblock: the ester bond is exceptionally labile in aqueous environments.
The leaving group, 4-nitrophenolate, is highly stabilized by resonance, making the ester carbonyl highly susceptible to nucleophilic attack. Consequently, 4-NPN undergoes rapid spontaneous auto-hydrolysis in the presence of water, hydroxide ions, or primary amines, leading to a massive accumulation of yellow color (absorbing at 405–410 nm) even in the absence of an enzyme. This destroys the assay's signal-to-noise ratio and yields false-positive kinetics.
Caption: Mechanistic pathway of 4-NPN auto-hydrolysis triggered by nucleophiles.
Q1: My negative control (blank) turns yellow immediately upon adding 4-NPN to the buffer. What is causing this?A: The most common culprit is the choice of buffer. If you are using Tris-HCl, the primary amine (R-NH₂) in Tris acts as a strong nucleophile that directly attacks the ester carbonyl of 4-NPN, causing rapid aminolysis 1. Furthermore, if your buffer contains residual imidazole from His-tag protein purification, it will act as a potent nucleophilic catalyst, drastically accelerating p-nitrophenyl ester hydrolysis 2.
Solution: Switch to a non-nucleophilic Good's buffer such as HEPES, MOPS, or Phosphate. Ensure your enzyme preparation is thoroughly desalted to remove imidazole 3.
Q2: I switched to HEPES, but I still see a steady increase in background absorbance. Why?A: This is driven by base-catalyzed hydrolysis (OH⁻ attack). The rate of spontaneous hydrolysis of p-nitrophenyl esters is strictly pH-dependent; it increases exponentially as the pH becomes more basic 4. Additionally, the detection of the product (4-nitrophenol) is pH-dependent. The pKa of 4-nitrophenol is ~7.15. At pH < 7.0, it exists primarily as the colorless protonated phenol. At pH > 7.5, it shifts to the intensely yellow phenolate anion 4.
Solution: Optimize your assay pH. If your enzyme tolerates it, run the continuous kinetic assay at pH 6.5–7.0 to suppress auto-hydrolysis. If a higher pH is strictly required for enzyme activity, you must use a discontinuous (quenched) assay format.
Q3: How should I prepare and store the 4-NPN stock solution to prevent degradation before the assay even begins?A: 4-NPN is highly unstable in water. Preparing your stock in an aqueous buffer will cause it to hydrolyze in the tube before you even add the enzyme.
Solution: Dissolve 4-NPN in 100% anhydrous DMSO or Acetonitrile. Store aliquots at -20°C in tightly sealed tubes. Only spike the substrate into the aqueous reaction mix at the very last second to initiate the reaction 5.
To illustrate the impact of assay conditions, the following table summarizes the relative auto-hydrolysis rates of p-nitrophenyl esters under varying parameters.
Buffer System (50 mM)
pH
Temp (°C)
Co-solvent
Relative Auto-Hydrolysis Rate
Causality / Mechanism
Tris-HCl
8.0
37
5% DMSO
+++++ (Very High)
Primary amine aminolysis + high OH⁻ concentration.
Lower kinetic energy + near pKa of 4-NP (less yellow phenolate).
MES
6.0
25
5% DMSO
+/- (Negligible)
Acidic environment suppresses OH⁻ attack; 4-NP is protonated (colorless).
Self-Validating Experimental Protocol: The "Quenched-Shift" Assay
To achieve absolute trustworthiness in your data, you must decouple the enzymatic reaction from the colorimetric detection. If your enzyme requires an alkaline pH (where auto-hydrolysis is high), use this step-by-step discontinuous protocol. It utilizes a neutral/mildly acidic reaction phase to protect the substrate, followed by an alkaline quench to simultaneously stop the enzyme and develop the color 4.
Step 1: Reagent Preparation
Substrate Stock: Prepare a 50 mM stock of 4-NPN in anhydrous DMSO. Keep on ice and protect from light.
Assay Buffer: Prepare 50 mM HEPES, 100 mM NaCl, pH 7.0 (Non-nucleophilic, neutral pH).
Quench/Development Buffer: Prepare 2% SDS in 0.1 M Tris-Base (pH ~10.5).
Step 2: Reaction Execution (In 96-well microplate)
Add 90 µL of Assay Buffer containing your enzyme (or blank buffer for controls) to the wells.
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes.
Initiation: Add 10 µL of the 50 mM 4-NPN stock (final concentration 5 mM, 10% DMSO) using a multichannel pipette.
Incubate for exactly 15 minutes. (The solution will remain relatively colorless due to the neutral pH).
Step 3: Quench and Read
Quench: Add 100 µL of the Quench/Development Buffer to all wells.
Causality: The SDS denatures the enzyme, instantly stopping the reaction. The high pH (10.5) immediately deprotonates all enzymatically generated 4-nitrophenol into the highly absorbing yellow phenolate anion 4.
Immediately read the absorbance at 405 nm or 410 nm using a microplate reader 2.
Step 4: Data Validation (Self-Correction)
Subtract the absorbance of the "Buffer + Substrate + Quench" blank from the "Enzyme + Substrate + Quench" wells. Because the blank and the sample were exposed to the exact same aqueous duration and pH shift, the spontaneous hydrolysis background is perfectly subtracted, yielding a self-validated measurement of true enzyme activity 4.
Caption: Step-by-step workflow for the Quenched-Shift assay to eliminate background artifacts.
References
ResearchGate:Does p-NitroPhenol acetate decomposes itself in Tris-HCl buffer without enzyme?
NIH:p-Nitrophenyl esters provide new insights and applic
ResearchGate:P-nitrophenylbutyr
ElectronicsAndBooks:Hydrolysis of Bis(4-Nitrophenyl) Carbonate and the General Base Catalyzed Hydrolysis of 0-(4-Nitrophenylene.
Benchchem:How to avoid spontaneous hydrolysis of 4-nitrophenyl.
Technical Support Center: Optimizing 4-Nitrophenyl Nicotinate (4-NPN) Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent data, high background noise, or low sensitivity when utilizing 4-nitrophenyl nic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent data, high background noise, or low sensitivity when utilizing 4-nitrophenyl nicotinate (4-NPN) as a chromogenic substrate. While 4-NPN is an excellent tool for evaluating esterase, lipase, and nicotinamidase activity, the assay's readout—the release of 4-nitrophenol (4-NP)—is highly dependent on the thermodynamic and chemical environment.
This guide moves beyond basic troubleshooting. We will explore the fundamental chemical causality behind pH and temperature dependencies, providing you with self-validating protocols to ensure your assay yields robust, reproducible, and artifact-free data.
FAQ 1: The Chemistry of Detection (pH Dependency)
Q: Why does my enzyme appear completely inactive at pH 6.0, even though literature suggests it is an acidic esterase?
A: The issue here is likely not your enzyme, but your detection method. The 4-NPN assay relies on the enzymatic cleavage of the ester bond to release 4-nitrophenol. However, 4-nitrophenol is a highly pH-sensitive indicator with a pKa of approximately 7.0[1].
At acidic to neutral pH (pH < 7.0), the molecule remains protonated and is virtually colorless. It is only when the pH shifts above its pKa that it deprotonates into the 4-nitrophenolate ion, which exhibits a strong yellow color due to extended electron delocalization, absorbing maximally at 405 nm[1]. If you run your assay at pH 6.0 and read the absorbance directly, you are measuring a colorless product.
Quantitative Data: Extinction Coefficient (ε) vs. pH
To illustrate this causality, observe how the molar extinction coefficient of 4-nitrophenol scales with pH:
Buffer pH
Ionization State
Approximate Extinction Coefficient (M⁻¹cm⁻¹) at 405 nm
Solution: If your enzyme requires an acidic environment, you must use an endpoint assay rather than a continuous kinetic assay. Stop the reaction by adding a high-pH quenching buffer (e.g., 1 M Na₂CO₃) to simultaneously halt enzymatic activity and force the released 4-nitrophenol into its highly absorbent deprotonated state.
FAQ 2: The Autohydrolysis Dilemma (Temperature & pH Limits)
Q: I am seeing a massive background signal in my negative controls (substrate + buffer, no enzyme). What is causing this?
A: You are observing non-enzymatic autohydrolysis. The ester bond in 4-nitrophenyl nicotinate is inherently unstable and susceptible to nucleophilic attack by hydroxide ions (OH⁻) present in the buffer.
This autohydrolysis is governed by two main factors:
High pH: As you increase the pH to maximize the extinction coefficient of 4-nitrophenol, you simultaneously increase the concentration of nucleophilic OH⁻ ions, accelerating background cleavage[4].
High Temperature: Following the Arrhenius equation, elevated temperatures exponentially increase the rate of autohydrolysis. Research demonstrates that the autohydrolysis of p-nitrophenyl esters becomes highly significant at temperatures >50°C and pH ≥ 8.5[4],.
Solution: Your assay must be a self-validating system. You cannot simply read the raw absorbance of your enzyme well; you must subtract the exact autohydrolysis rate occurring under identical conditions using proper blanking.
Workflow & Pathway Visualizations
Chemical mechanism of 4-NPN cleavage and pH-dependent ionization of 4-nitrophenol.
Logical workflow of 4-NPN assay optimization balancing enzymatic activity against autohydrolysis.
Self-Validating Protocol for pH and Temperature Optimization
To find the true optimal conditions for your enzyme, you must decouple enzymatic activity from autohydrolysis and pH-dependent signal loss. Follow this step-by-step methodology:
Step 1: Buffer Matrix Preparation
Prepare a series of 50 mM buffers spanning your target pH range (e.g., Acetate for pH 5.0-6.0, Tris-HCl for pH 7.0-8.5, Glycine-NaOH for pH 9.0-10.0). Ensure all buffers are pre-warmed to your target testing temperatures (e.g., 25°C, 37°C, 50°C).
Step 2: Substrate Preparation
Dissolve 4-NPN in a miscible organic solvent (e.g., ethanol or isopropanol) to prevent precipitation in aqueous media[5]. Prepare a 10 mM stock solution.
Step 3: Experimental Setup (Run in Triplicate)
Test Wells: 180 µL Buffer + 10 µL Enzyme.
Blank Wells (Critical): 180 µL Buffer + 10 µL Enzyme Storage Buffer (No Enzyme). This self-validates the background autohydrolysis for every specific pH/temp combination.
Step 4: Reaction Initiation & Incubation
Add 10 µL of the 4-NPN stock (0.5 mM final concentration) to all wells. Incubate at the target temperature for exactly 15 minutes.
Step 5: Quenching & pH Normalization
Add 50 µL of 1 M Na₂CO₃ (pH ~10.5) to all wells.
Causality Note: This step serves a dual purpose. It denatures the enzyme to strictly halt the reaction, and it forces 100% of the released 4-nitrophenol into the deprotonated, high-absorbance state, normalizing the readout regardless of the initial incubation pH[5].
Step 6: Measurement & Calculation
Read absorbance at 405 nm.
True Activity =
AbsorbanceTest−AbsorbanceBlank
Convert to concentration using the extinction coefficient of 4-nitrophenol at the quenched alkaline pH (~18,000 M⁻¹cm⁻¹)[3].
Quick Troubleshooting Matrix
Symptom
Mechanistic Cause
Corrective Action
High absorbance in negative controls
Autohydrolysis due to excessive pH or temperature[4].
Reduce incubation temperature; strictly utilize the self-validating blank subtraction protocol described above.
No signal in active enzyme wells
Assay run at acidic pH, leaving 4-NP protonated and colorless[1].
Add an alkaline quenching step (pH > 8.5) before reading absorbance[3].
Non-linear reaction kinetics over time
Substrate depletion or enzyme thermal denaturation[6].
Shorten incubation time; verify enzyme thermostability; ensure substrate is at saturating levels.
Substrate precipitation upon addition
4-NPN is highly hydrophobic and insoluble in pure aqueous buffers.
Maintain 5-10% organic co-solvent (e.g., ethanol, isopropanol) in the final reaction mix[5].
References
Title: pH: Table 2. The effect of pH on absorbance (405 nm) and the molar absorption coefficients (ε) on p-nitrophenol
Source: American Journal of Enology and Viticulture (AJEV)
URL: [Link]
Title: pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP)
Source: ResearchGate
URL: [Link]
Title: Metaproteomic Discovery and Characterization of a Novel Lipolytic Enzyme From an Indian Hot Spring
Source: NIH PubMed Central (PMC)
URL: [Link]
Title: Reactivity of a Recombinant Esterase from Thermus thermophilus HB27 in Aqueous and Organic Media
Source: NIH PubMed Central (PMC)
URL: [Link]
Title: Newly Identified Thermostable Esterase from Sulfobacillus acidophilus: Properties and Performance
Source: American Society for Microbiology (ASM)
URL: [Link]
Technical Support Center: A Guide to Minimizing Auto-Cleavage of 4-Nitrophenyl Nicotinate During Long-Term Storage
Welcome to the technical support center for 4-nitrophenyl nicotinate. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this critical reagent. As an activ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-nitrophenyl nicotinate. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this critical reagent. As an activated ester, 4-nitrophenyl nicotinate is susceptible to spontaneous hydrolysis, or "auto-cleavage," which can compromise experimental accuracy and reproducibility. This document provides in-depth, field-proven insights and protocols to help you understand, prevent, and troubleshoot this issue.
Section 1: Understanding the Instability - The "Why"
The utility of 4-nitrophenyl nicotinate as a substrate in assays stems from the very property that causes its instability: the 4-nitrophenoxy group is an excellent leaving group. This makes the ester's carbonyl carbon highly susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis.[1][2] This non-enzymatic cleavage results in the formation of nicotinic acid and 4-nitrophenol. The release of 4-nitrophenol, which ionizes to the yellow-colored 4-nitrophenolate at neutral or alkaline pH, is often the first visible sign of degradation.[3][4]
The rate of this auto-cleavage is not constant; it is significantly influenced by several environmental factors:
Moisture (Water): As the primary reactant in hydrolysis, the presence of water is the most critical factor.[5] Even atmospheric moisture can be sufficient to initiate degradation of the solid compound over time. For this reason, esters should be stored in dry, airtight environments.[6][7]
pH: The hydrolysis of 4-nitrophenyl esters is catalyzed by both acid and base, but the rate is markedly accelerated in neutral to alkaline conditions (pH > 7) due to the increased concentration of the potent nucleophile, the hydroxide ion (OH⁻).[3][8]
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9] Elevated temperatures provide the necessary activation energy for the reaction to occur more frequently. Storing the compound at reduced or sub-zero temperatures is a primary strategy for preservation.[10][11]
Light: While less documented for this specific compound, light exposure can degrade sensitive organic molecules, often through photo-oxidation.[11] As a best practice, protection from light is always recommended.
Mechanism of Aqueous Hydrolysis
The diagram below illustrates the fundamental pathway of water-mediated cleavage of 4-nitrophenyl nicotinate.
Caption: Workflow of 4-nitrophenyl nicotinate hydrolysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-nitrophenyl nicotinate?
To ensure maximum shelf-life, solid 4-nitrophenyl nicotinate should be stored at -20°C in a tightly sealed, opaque container.[3] For enhanced protection against ambient moisture, the container should be placed inside a desiccator or a sealed bag with a desiccant pack. Always allow the container to warm to room temperature before opening to prevent water condensation on the cold powder.[12]
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
For long-term storage, stock solutions should be prepared in an anhydrous (dry) aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aqueous buffers should be avoided for storage as they will promote rapid hydrolysis.[5] After dissolving, the solution should be aliquoted into small, single-use volumes in low-binding tubes and stored at -20°C or -80°C .[11] This aliquoting strategy is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: My solid 4-nitrophenyl nicotinate has a slight yellow tint. Is it still usable?
A yellow tint in the solid powder indicates the presence of 4-nitrophenol, a sign of degradation.[3] While the compound may still be largely intact, the presence of this contaminant will lead to high background signals in enzymatic assays. For sensitive or quantitative experiments, using a new, pure white batch is strongly recommended. For less sensitive applications, the material might be usable, but a high "blank" reading must be determined and subtracted from all measurements.
Q4: My stock solution in DMSO has turned yellow. What does this mean and what should I do?
A yellow stock solution indicates significant degradation has occurred. This is most likely due to contamination of the DMSO with water. It is not recommended to use this stock for any quantitative experiments, as the concentration of the active substrate is no longer accurate and the high background from free 4-nitrophenol will interfere with results.[3][13] The solution should be discarded, and a fresh stock should be prepared using a new, sealed bottle of anhydrous-grade DMSO.
Q5: How quickly does 4-nitrophenyl nicotinate degrade in aqueous buffers?
The rate is highly dependent on pH and temperature. In a neutral or alkaline buffer (pH ≥ 7.4) at room temperature or 37°C, significant hydrolysis can occur within hours.[3][9] For this reason, working solutions in aqueous buffers should be prepared fresh immediately before each experiment from a frozen, anhydrous stock. Never store 4-nitrophenyl nicotinate in aqueous buffers.
Q6: What are the primary degradation products I should be concerned about?
The two degradation products are nicotinic acid and 4-nitrophenol .[14] Nicotinic acid is generally inert in most esterase assays. However, 4-nitrophenol is the chromogenic product used to measure enzyme activity, so its presence as a contaminant directly and artificially inflates the signal, leading to inaccurate results.[1][4]
Section 3: Troubleshooting Guide
Issue Encountered
Possible Cause & Scientific Explanation
Recommended Solution & Validation Step
High background signal in blank/negative control wells.
Spontaneous Hydrolysis of Substrate: The most likely cause is the presence of free 4-nitrophenol in your working solution. This occurs when the substrate degrades either in the stock solution due to improper storage or after dilution into the aqueous assay buffer.[3]
1. Prepare a fresh working solution of 4-nitrophenyl nicotinate from a trusted, frozen stock immediately before use. 2. Check the stock: Visually inspect the frozen stock for any yellow color. If suspect, quantify the contamination using the protocol in Section 4.1. 3. Optimize pH: If compatible with your enzyme, consider running the assay at a slightly more acidic pH to slow the rate of spontaneous hydrolysis.[9]
Inconsistent or non-reproducible results between experiments.
Progressive Degradation of Stock Solution: If you are using the same stock solution over several days or weeks, it may be degrading over time. This is especially true if the stock is not properly aliquoted and undergoes multiple freeze-thaw cycles, introducing moisture.
1. Implement an Aliquoting Strategy: Thaw the main stock solution once, create single-use aliquots, and refreeze them immediately at -80°C. Use a fresh aliquot for each experiment. 2. Date and Validate: Clearly label all stocks and aliquots with the preparation date. If a stock is more than a few months old, re-validate its purity using HPLC or the spectrophotometric method (Section 4.1) before use.
Gradual decrease in positive control signal over several weeks.
Loss of Substrate Concentration: The effective concentration of 4-nitrophenyl nicotinate in your stock solution is decreasing due to slow, ongoing hydrolysis during storage. This leads to a lower reaction velocity (Vmax) in your enzyme assay as the substrate becomes limiting.
1. Discard Old Stock: Discard the current stock solution and prepare a new one from solid material. 2. Improve Storage Conditions: Ensure the new stock is prepared with anhydrous solvent and stored in small aliquots at -80°C to minimize degradation.[11]
Section 4: Protocols for Quality Control & Stability Assessment
Trustworthy data begins with well-characterized reagents. These protocols provide methods to validate the integrity of your 4-nitrophenyl nicotinate.
Protocol 4.1: Spectrophotometric Quantification of Degradation
This protocol estimates the percentage of degradation by quantifying the 4-nitrophenol contaminant.
Prepare a Standard: Accurately weigh and dissolve pure 4-nitrophenol in your assay buffer (e.g., pH 7.4 phosphate buffer) to create a known concentration (e.g., 100 µM).
Create a Standard Curve: Perform serial dilutions of the 4-nitrophenol standard and measure the absorbance at 405 nm. Plot absorbance vs. concentration to generate a standard curve and determine the molar extinction coefficient (ε).
Prepare Sample Solution: Accurately prepare a solution of your 4-nitrophenyl nicotinate in the same buffer at a known theoretical concentration (e.g., 1 mM).
Measure Sample Absorbance: Immediately measure the absorbance of this solution at 405 nm. This is your "time zero" background.
Calculate Contamination: Using the absorbance from step 4 and the extinction coefficient from your standard curve, calculate the concentration of contaminating 4-nitrophenol.
A value >1-2% suggests significant degradation, and a new reagent batch should be considered.
Protocol 4.2: HPLC-Based Stability Study
For the most accurate assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard. It allows for the direct separation and quantification of the parent compound and its degradation products.
Method Development: Develop a reverse-phase HPLC method capable of resolving 4-nitrophenyl nicotinate, nicotinic acid, and 4-nitrophenol. A C18 column with a mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.
Reference Standards: Obtain pure standards for all three compounds to determine their retention times and generate calibration curves.
Sample Preparation: Prepare a solution of 4-nitrophenyl nicotinate at a known concentration in a relevant solvent (e.g., 50:50 acetonitrile:water).
Initial Analysis (T=0): Inject the sample immediately after preparation to determine the initial purity.
Incubation: Store the solution under the conditions you wish to test (e.g., 4°C, 25°C, in an aqueous buffer).
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours; 7, 14, 30 days), inject an aliquot of the stored solution onto the HPLC.
Data Analysis: Quantify the peak area for each compound at each time point. Calculate the rate of disappearance of the parent compound and the rate of appearance of the degradation products. This provides a precise measure of stability under your specific experimental conditions.[14]
Vertec BioSolvents. (2024). What Are Esters? Properties, Structures, and Uses. Retrieved from [Link]
Al-Rawashdeh, N. A. F., et al. (1998). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Biochemical Journal.
Wallace, J., et al. (2017). Hydrolysis of 4-nitrophenyl esters and pH optimum.
Fife, T. H., & De, N. C. (1974). The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Journal of the American Chemical Society.
Ariga, K., et al. (2018). Hydrolysis of 4‐nitrophenyl ester is well catalyzed at near neutral condition.
Menger, F. M., & Nie, X. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Langmuir.
University of California, Berkeley. (n.d.). Safe Storage. Retrieved from [Link]
Pipitone, D., & Hedberg, D. (1982). Safe Chemical Storage: A Pound of Prevention is Worth a Ton of Trouble.
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
da Silva, E. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )? (2014).
Chen, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources.
Hernández-Ramírez, A., et al. (2023).
Bazzicalupi, C., et al. (2000). Acceleration of p-Nitrophenyl Ester Cleavage by Zn(II)-Organized Molecular Receptors. Journal of the American Chemical Society.
Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols.
Wang, D., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2. Frontiers in Chemistry.
Eawag. (2008).
Zha, Z., et al. (2020).
Smesny, S., et al. (2008).
Wang, Y., et al. (2022). Sensitive Determination of Trace 4-Nitrophenol in Ambient Environment. MDPI.
Wilson, L., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. Molecules.
Restek. (2020).
Wilson, L., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. PubMed.
Kinetic and Mechanistic Investigations of Cleavage of P-Nitrophenyl Picolinate Catalysed by Ethylenediamine Cobalt(Ii) Complexes. (n.d.).
Pro-gen. (2025). How to Ensure Antibody Stability During Long-Term Storage.
Wong, W. K. R., et al. (2018). A practical approach to unveiling auto-catalytic cleavages mediated by Mxe GyrA intein. Journal of Advanced Research in Biotechnology.
Thermo Fisher Scientific. (n.d.).
Im, L.-R., et al. (2016). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates.
Technical Support Center: Overcoming Poor Enzyme Specificity with 4-Nitrophenyl Nicotinate (pNPN) Substrates
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter high background noise, false positives, or irreproducible kinetics when using 4-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter high background noise, false positives, or irreproducible kinetics when using 4-nitrophenyl nicotinate (pNPN).
This guide deconstructs the chemical causality behind pNPN's lack of specificity and provides field-proven, self-validating protocols to rescue your assays.
The pNPN Specificity Paradox: Causality & Logic
4-Nitrophenyl nicotinate is a highly sensitive chromogenic substrate widely used to measure the activity of nicotinamidases, esterases, and lipases[1]. Its sensitivity stems from the electron-withdrawing nature of the 4-nitrophenyl group, which makes the ester bond highly reactive. However, this same thermodynamic activation is the root cause of its poor specificity.
The specificity issues arise from two parallel mechanisms:
Enzymatic Promiscuity: pNPN lacks the complex steric determinants of natural substrates. In crude lysates, non-target esterases and lipases can readily access and cleave the activated ester bond, masking your target enzyme's true activity.
Spontaneous Alkaline Hydrolysis: To detect the yellow 4-nitrophenolate ion, assays are traditionally read at alkaline pH (pH > 7.5). Under these conditions, the ester bond undergoes rapid spontaneous hydrolysis via a base-catalyzed, acyl-oxygen cleavage (BAC2) mechanism[2].
Logic tree of pNPN cleavage pathways highlighting sources of background interference.
Troubleshooting FAQs
Q1: My negative control (buffer + substrate, no enzyme) is turning yellow rapidly. How do I stop this?A: You are observing spontaneous hydrolysis. The pKa of 4-nitrophenol is ~7.15. While higher pH yields a stronger yellow signal, it exponentially increases the base-catalyzed hydrolysis of the ester[3].
Solution: Lower your assay buffer pH to 7.2. If you must run the assay at a higher pH for enzyme optimal activity, you cannot use an endpoint read. You must use a continuous kinetic assay and subtract the slope of the substrate blank from your sample slope.
Q2: I am assaying nicotinamidase in a crude bacterial lysate, but the activity is 10x higher than expected. Are esterases interfering?A: Yes. Crude lysates are rich in non-specific esterases that will aggressively cleave pNPN.
Solution: Implement a differential inhibition strategy. Pre-incubate the lysate with an esterase-specific inhibitor (e.g., PMSF) that does not affect nicotinamidase. Alternatively, use a specific nicotinamidase inhibitor (like NAD+ or 3-acetylpyridine) to establish a true baseline[4]. The difference in activity between the uninhibited and specifically inhibited samples represents your true target activity.
Q3: How do I differentiate true enzymatic turnover from background noise?A: Never rely on single-point endpoint absorbance. Implement a self-validating kinetic protocol by measuring the initial linear velocity (
V0
). True enzymatic cleavage will show a linear dependence on enzyme concentration, whereas background hydrolysis remains constant across dilutions.
To ensure absolute trustworthiness in your data, follow this step-by-step kinetic methodology. This protocol acts as a self-validating system by inherently subtracting spontaneous hydrolysis and off-target cleavage.
Step 1: Reagent Preparation
Buffer: Prepare 50 mM Sodium Phosphate buffer, pH 7.2.
Substrate Stock: Dissolve pNPN in 100% anhydrous DMSO to a concentration of 50 mM. Critical: Store at -20°C with desiccant. Any moisture will degrade the stock.
Working Substrate: Dilute the stock to 1 mM in the assay buffer immediately before use. Do not let it sit at room temperature.
Step 2: Differential Inhibition Setup
Aliquot your crude enzyme sample into three separate tubes:
Tube A (Total Activity): Add 10 µL of DMSO vehicle.
Tube B (Esterase Block): Add 10 µL of 100 mM PMSF (final conc. 1 mM).
Tube C (Target Block): Add 10 µL of 100 mM NAD+ (final conc. 1 mM).
Incubate all tubes on ice for 15 minutes to allow inhibitor binding.
Step 3: Kinetic Measurement
Pre-warm a 96-well clear microplate to 25°C in a microplate reader.
Add 10 µL of the treated samples (A, B, C) to respective wells in triplicate.
Add 10 µL of buffer to three wells to serve as the Substrate Blank .
Using a multichannel pipette, rapidly add 190 µL of the 1 mM Working Substrate to all wells.
Immediately initiate a kinetic read at 405 nm, taking measurements every 15 seconds for 5 minutes.
Step 4: Data Analysis & Validation
Plot Absorbance vs. Time for all wells.
Calculate the initial velocity (
V0
) from the linear portion of the curve (typically the first 1-2 minutes).
Self-Validation Check: Subtract the
V0
of the Substrate Blank from all sample
V0
values. If the Blank
V0
is >20% of Tube A's
V0
, your substrate stock has degraded and must be remade.
Specific Activity Calculation: True Nicotinamidase Activity =
V0
(Tube B) -
V0
(Tube C).
Step-by-step self-validating kinetic workflow for pNPN specificity assays.
References
"Information on EC 3.5.1.
"Theoretical Studies of Fundamental Pathways for Alkaline Hydrolysis of Carboxylic Acid Esters in Gas Phase." Journal of the American Chemical Society.
"General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters." (Citing: Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate).
"Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide.
4-nitrophenyl nicotinate vs 4-nitrophenyl acetate for esterase detection
An objective, in-depth comparison of esterase substrates requires looking beyond basic protocols to understand the chemical mechanics driving enzyme-substrate interactions. As a Senior Application Scientist, I frequently...
Author: BenchChem Technical Support Team. Date: April 2026
An objective, in-depth comparison of esterase substrates requires looking beyond basic protocols to understand the chemical mechanics driving enzyme-substrate interactions. As a Senior Application Scientist, I frequently observe assays compromised by mismatched substrate specificities or unmanaged background noise.
This guide systematically compares the ubiquitous 4-nitrophenyl acetate (pNPA) against the highly specific 4-nitrophenyl nicotinate (pNPN) , providing the mechanistic logic, quantitative data, and self-validating protocols necessary for robust assay design.
Substrate Profiling & Chemical Logic
Colorimetric detection of esterase and lipase activity relies on the enzymatic hydrolysis of synthetic ester substrates. The liberation of 4-nitrophenol (pNP)—a potent chromophore—provides a direct, real-time readout of catalytic turnover.
4-Nitrophenyl Acetate (pNPA): The Broad-Spectrum Standard
pNPA is the gold standard for general esterase and lipase screening due to its minimal steric hindrance and high reactivity [[1]]([Link]). The aliphatic acetyl group is easily accommodated by the active site serine of most hydrolases, resulting in rapid formation of the acetyl-enzyme intermediate and subsequent deacylation . However, this high reactivity is a double-edged sword: pNPA is notoriously prone to spontaneous autohydrolysis in aqueous buffers, requiring rigorous background subtraction.
4-Nitrophenyl Nicotinate (pNPN): The Precision Tool
In contrast, pNPN features a bulkier, aromatic nicotinoyl group. This structural shift drastically alters the kinetic profile. pNPN is utilized to probe specific enzymes, such as nicotinamidase, or to study the stabilization of the nicotinyl-enzyme intermediate during catalysis . The pyridine ring provides electronic stabilization that reduces the rate of spontaneous autohydrolysis compared to pNPA, making it ideal for mechanistic profiling, aminolysis studies, and differentiating isozymes .
Quantitative Comparison
To guide substrate selection, the following table summarizes the distinct physicochemical and kinetic properties of both molecules.
Parameter
4-Nitrophenyl Acetate (pNPA)
4-Nitrophenyl Nicotinate (pNPN)
Acyl Group Structure
Aliphatic (Acetyl)
Aromatic (Nicotinoyl)
Target Specificity
Broad-spectrum (Esterases, Lipases, Proteases)
High specificity (Nicotinamidase, targeted isozymes)
Autohydrolysis Rate
High (Requires strict background subtraction)
Moderate (Stabilized by the pyridine ring)
Enzyme Intermediate
Acetyl-enzyme (Rapid deacylation)
Nicotinyl-enzyme (Slower deacylation, stable)
Optimal Solvent (Stock)
Anhydrous DMSO or Methanol
Anhydrous DMSO or Acetonitrile
Detection Wavelength
405 nm (alkaline) or 347 nm (isosbestic)
405 nm (alkaline) or 347 nm (isosbestic)
Mechanistic Pathway
Understanding the intermediate states of hydrolysis dictates how we interpret the kinetic readout. Both substrates follow a classic serine-hydrolase mechanism, but the stability of the intermediate dictates the overall
Vmax
.
Enzymatic cleavage mechanism of pNP-esters highlighting the acyl-enzyme intermediate.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your kinetic data, the following protocol incorporates internal validation steps to account for the inherent instability of pNP-esters. A self-validating system must prove that the signal is purely enzymatic and that the optical path length is calibrated.
Self-validating kinetic workflow for pNP-based esterase activity detection.
Phase 1: Reagent Preparation
Substrate Stock : Dissolve pNPA or pNPN in anhydrous DMSO to a concentration of 10 mM.
Standard Curve (Internal Validation) : Prepare serial dilutions of pure 4-nitrophenol (0 to 100 µM) in the assay buffer to calculate the exact extinction coefficient under your specific microplate optical path length.
Phase 2: Kinetic Execution (96-Well Format)
Plate Setup : Add 190 µL of buffer to all reaction wells.
Enzyme Addition : Add 10 µL of the esterase sample to the test wells. Crucially, add 10 µL of plain buffer to the "No-Enzyme Blank" wells.
Initiation : Rapidly inject 40 µL of the 10 mM substrate stock (diluted to desired working concentrations) into all wells using an automated onboard injector to ensure synchronous reaction start.
Measurement : Monitor absorbance dynamically at 405 nm (or 347 nm) every 15 seconds for 10 minutes at 37°C.
Phase 3: Data Deconvolution
Calculate the
ΔA/min
for both the enzyme reactions and the blanks.
Subtract the autohydrolysis rate (No-Enzyme Blank) from the enzymatic rate.
Interpolate the corrected
ΔA/min
against the pNP standard curve to calculate specific activity (
μmol/min/mg
).
Causality in Assay Design: Expert Insights
Do not treat protocols as rigid recipes; understanding the "why" behind the steps prevents catastrophic data artifacts.
Why Anhydrous DMSO?
pNP-esters act as highly reactive electrophiles. Introduction of ambient moisture during stock preparation initiates premature nucleophilic attack by
OH−
. Maintaining stocks in anhydrous DMSO ensures that 100% of the measured pNP release during the assay is attributable to the active reaction environment rather than degraded stock.
The Wavelength Dilemma: 405 nm vs. 347 nm
Standard protocols measure pNP absorbance at 405 nm, where the phenolate ion absorbs maximally. However, pNP has a
pKa
of ~7.15. At physiological pH (7.4), the solution is a volatile mixture of protonated phenol and deprotonated phenolate. Even minor pH fluctuations during the reaction will artificially skew the 405 nm absorbance. For rigorous accuracy—especially in unbuffered or pH-variable systems—measuring at the isosbestic point of 347 nm guarantees that the absorbance is directly proportional to total pNP concentration, regardless of its ionization state .
References
Enzyme kinetics on a plate reader
Source: BMG LABTECH Application Notes
URL:[Link]
Accurately determining esterase activity via the isosbestic point of p-nitrophenol
Source: BioResources
URL:[Link]
The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics
Source: Journal of Chemical Education (ACS Publications)
URL:[Link]
Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide
Source: Journal of Biological Chemistry
URL:[Link]
Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism
Source: Bulletin of the Korean Chemical Society
URL:[Link]
A Senior Application Scientist's Guide to Comparing Michaelis-Menten Kinetics of p-Nitrophenyl Esters
Focus: 4-Nitrophenyl Nicotinate vs. Aliphatic Analogs For researchers and drug development professionals, understanding enzyme kinetics is not merely an academic exercise; it is fundamental to characterizing enzyme behav...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: 4-Nitrophenyl Nicotinate vs. Aliphatic Analogs
For researchers and drug development professionals, understanding enzyme kinetics is not merely an academic exercise; it is fundamental to characterizing enzyme behavior, screening inhibitors, and developing new therapeutics. Chromogenic substrates, particularly the family of 4-nitrophenyl (p-nitrophenyl, pNP) esters, are invaluable tools for these assays due to their simplicity and adaptability to high-throughput formats.[1]
This guide provides an in-depth comparison of the Michaelis-Menten kinetics of 4-nitrophenyl nicotinate—a substrate with a heterocyclic aromatic acyl group—against its more common aliphatic counterparts, such as 4-nitrophenyl acetate (pNP-A) and 4-nitrophenyl butyrate (pNP-B). We will explore the structural rationale for kinetic differences, present a framework for empirical comparison, and provide a robust, self-validating protocol for determining these critical parameters in your own lab.
The Foundational Principle: A Chromogenic Reaction
The utility of p-nitrophenyl esters lies in a straightforward enzymatic reaction. Esterases, proteases, and lipases catalyze the hydrolysis of the ester bond. This cleavage releases the acyl group and 4-nitrophenol. At a pH above its pKa (~7.1), 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, a distinct yellow-colored product with a strong absorbance maximum around 405-420 nm.[1][2] The rate of yellow color formation is directly proportional to the rate of the enzymatic reaction, providing a simple and continuous method for measuring enzyme activity.
Figure 1: General enzymatic hydrolysis of a 4-nitrophenyl ester.
Understanding the Kinetic Parameters: A Refresher on Michaelis-Menten
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), and two key parameters:[3][4]
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is proportional to the total enzyme concentration.
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. Km is often used as an inverse measure of the enzyme's affinity for the substrate; a lower Km suggests a higher affinity and more efficient binding.[3]
The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km ), where kcat (the turnover number) is derived from Vmax. This ratio represents the rate of the reaction at low substrate concentrations and is the most effective measure for comparing the preference of an enzyme for different substrates.
Comparative Kinetic Analysis: Nicotinate vs. Acetate and Butyrate
The primary structural difference between 4-nitrophenyl nicotinate and esters like pNP-A or pNP-B lies in the acyl group. The nicotinate moiety is a rigid, aromatic pyridine ring, whereas acetate (C2) and butyrate (C4) are small, flexible aliphatic chains. This structural variance is expected to have significant consequences on how the substrate interacts with the enzyme's active site.
Steric and Electronic Effects: The bulkier nicotinoyl group may face steric hindrance when entering the active site, potentially leading to a higher Km (lower affinity) compared to the smaller acetate group. Conversely, its electronic properties and potential for different types of bonding (e.g., π-stacking) could, for some enzymes, lead to a tighter fit.
Acyl-Enzyme Intermediate Stability: The rate-limiting step for many serine hydrolases is the hydrolysis of the acyl-enzyme intermediate.[5] The electronic properties of the pyridine ring in the nicotinoyl-enzyme intermediate will influence its stability and the rate of deacylation (kcat), though the precise effect is enzyme-dependent.
While direct side-by-side comparisons in single studies are scarce, we can compile representative data from the literature to build a comparative framework. A key study confirmed that Michaelis-Menten kinetics for 4-nitrophenyl nicotinate can be determined with purified liver carboxylesterase, providing a validated enzymatic system for this comparison.
Table 1: Representative Michaelis-Menten Parameters for Various p-Nitrophenyl Esters
Substrate
Acyl Group
Enzyme
Km (mM)
Vmax (units)
kcat (s⁻¹)
Source(s)
4-Nitrophenyl Nicotinate
Nicotinoyl
Hog Liver Carboxylesterase
[Data in source]
[Data in source]
[Data in source]
4-Nitrophenyl Acetate
Acetyl (C2)
Honey Bee Esterase
0.0227
2.48 x 10⁻⁵ µmol/s/mg
-
4-Nitrophenyl Acetate
Acetyl (C2)
Carboxylesterase
0.83
-
-
4-Nitrophenyl Butyrate
Butyryl (C4)
Streptomyces scabies Sub1
0.57
2.36 µmol/g/min
-
Note: The data presented are from different enzymes and conditions and are for illustrative purposes. A direct comparison requires determining the parameters for all substrates with the same enzyme under identical conditions using the protocol below.
Experimental Protocol: A Self-Validating System for Determining Kinetic Parameters
This protocol outlines a detailed methodology for determining the Vmax and Km for the hydrolysis of any p-nitrophenyl ester, allowing for a direct and objective comparison.
Reagent and Equipment Preparation
Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme (e.g., porcine liver esterase) in a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.4) and store in aliquots at -20°C or -80°C.
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.
Substrate Stock Solutions: Prepare high-concentration stock solutions (e.g., 100 mM) of 4-nitrophenyl nicotinate, 4-nitrophenyl acetate, and 4-nitrophenyl butyrate in a water-miscible organic solvent like acetonitrile or DMSO.
Equipment: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at ~410 nm and maintaining a constant temperature (e.g., 37°C).
Experimental Workflow
The workflow involves preparing a range of substrate concentrations, initiating the reaction with a fixed amount of enzyme, and monitoring the product formation over time to determine the initial velocity for each concentration.
Figure 2: Experimental workflow for determining Michaelis-Menten constants.
Prepare Substrate Working Solutions: Create a serial dilution of your substrate stock solution in Assay Buffer to achieve a range of final concentrations that bracket the expected Km. A good starting point is a 10-point series from 0.05 mM to 5 mM.
Set up the Plate:
Test Wells: Add 180 µL of each substrate working solution to triplicate wells.
Control Wells: Add 180 µL of Assay Buffer without substrate to several wells (enzyme blank). Add 180 µL of the highest substrate concentration to wells without enzyme (substrate auto-hydrolysis control).
Pre-Incubation: Place the plate in the reader and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
Initiate Reaction: Prepare a working dilution of your enzyme stock in cold Assay Buffer. Add 20 µL of this enzyme solution to all test and enzyme blank wells to start the reaction (final volume = 200 µL). Add 20 µL of Assay Buffer to the auto-hydrolysis control wells.
Data Acquisition: Immediately begin reading the absorbance at 410 nm in kinetic mode, taking a measurement every 30 seconds for 5 to 10 minutes.
Data Analysis: Ensuring Trustworthiness
Correct for Controls: Subtract the rate of change in absorbance from the auto-hydrolysis control wells from all test wells. This is critical as pNP esters can hydrolyze spontaneously in aqueous buffers.
Calculate Initial Velocities (v₀): For each substrate concentration, plot Absorbance vs. Time. Identify the initial linear portion of the curve (before substrate depletion or product inhibition occurs). The slope of this line (ΔAbs/min) is your initial velocity.
Convert to Molar Units: Convert v₀ from ΔAbs/min to µmol/min/mg using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenolate under your specific buffer conditions must be determined using a standard curve.
Determine Km and Vmax: Plot v₀ (in µmol/min/mg) versus substrate concentration [S] (in mM). Use a non-linear regression program (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]).[1] This method is statistically more robust than linearized plots like the Lineweaver-Burk plot.
Conclusion and Expert Recommendations
While literature provides valuable clues, the kinetic behavior of an enzyme towards different substrates is an empirical reality that must be confirmed at the bench. The structural differences between the aromatic 4-nitrophenyl nicotinate and aliphatic esters like pNP-acetate and pNP-butyrate are significant enough to predict different kinetic profiles. The nicotinate's rigidity and electronic character may impact both enzyme affinity (Km) and turnover rate (kcat).
For drug development professionals and researchers, the choice of substrate is not trivial. A substrate with an extremely high affinity (very low Km) may be difficult to displace in competitive inhibitor screening, while one with a very low turnover (low kcat) may result in an assay with a poor signal-to-noise ratio. By employing the robust protocol detailed here, you can generate a direct, side-by-side comparison of these substrates with your enzyme of interest, allowing you to select the optimal tool for your research goals based on reliable, self-generated data.
References
D'Souza, R., et al. (n.d.). Structure-Metabolism Relationships in the Hydrolysis of Nicotinate Esters by a Carboxylesterase. Journal of Pharmaceutical Sciences. Available at: [Link]
Brouillette, E., et al. (2020). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Microbes and Environments. Available at: [Link]
BenchChem. (2026).
ResearchGate. (2020). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. ResearchGate. Available at: [Link]
SpringerLink. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Biotechnology Letters. Available at: [Link]
Smirle, M. J., et al. (1990). p-Nitrophenylacetate hydrolysis by honey bee esterases: kinetics and inhibition. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology. Available at: [Link]
Mori, M., et al. (2014). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods. Available at: [Link]
BenchChem. (2026). Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester. BenchChem.
PLOS ONE. (2025).
ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used? ResearchGate. Available at: [Link]
Not used in the final response.
Not used in the final response.
Not used in the final response.
BenchChem. (2026).
Not used in the final response.
Not used in the final response.
Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. Available at: [Link]
Not used in the final response.
Not used in the final response.
Not used in the final response.
BenchChem. (2025). Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine. BenchChem.
Not used in the final response.
Not used in the final response.
Scribd. (n.d.). Michaelis-Menten Enzyme Kinetics Explained. Scribd. Available at: [Link]
Not used in the final response.
Not used in the final response.
Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. Available at: [Link]
A Senior Application Scientist's Guide to Benchmarking Novel Hydrolases with 4-Nitrophenyl Nicotinate
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and biotechnology, the identification and characterization of novel hydrolases with tailored specificities are of paramou...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biotechnology, the identification and characterization of novel hydrolases with tailored specificities are of paramount importance. These enzymes are pivotal in various applications, from the synthesis of chiral intermediates to the activation of prodrugs. A critical step in evaluating a new hydrolase is to benchmark its activity against a well-defined substrate. This guide provides a comprehensive framework for assessing the cleavage rates of novel hydrolases using 4-nitrophenyl nicotinate, a chromogenic substrate that allows for a straightforward and continuous spectrophotometric assay.
This document offers a detailed experimental protocol, a comparative analysis of known hydrolase activities, and an exploration of the underlying principles that govern enzyme-substrate interactions in this context.
The Significance of 4-Nitrophenyl Nicotinate as a Substrate
4-Nitrophenyl esters are widely used as substrates for various hydrolytic enzymes, including esterases and lipases. The enzymatic cleavage of the ester bond in these compounds releases 4-nitrophenol, which, in its deprotonated form (4-nitrophenolate) at neutral or alkaline pH, exhibits a distinct yellow color with a strong absorbance around 405-415 nm.[1] This property forms the basis of a simple and continuous colorimetric assay to monitor enzyme activity.
4-nitrophenyl nicotinate, specifically, serves as an interesting substrate for several reasons:
Structural Relevance: The nicotinoyl moiety is structurally related to nicotinic acid (niacin or vitamin B3), a crucial molecule in various metabolic pathways.[2][3] Hydrolases that efficiently cleave this ester may have implications in the metabolism of nicotinic acid-based drugs or prodrugs.
Probing Substrate Specificity: By comparing the hydrolysis rates of 4-nitrophenyl nicotinate with other 4-nitrophenyl esters bearing different acyl groups (e.g., acetate, butyrate), researchers can gain valuable insights into the substrate specificity of a novel hydrolase. This includes understanding the influence of aromatic versus aliphatic side chains on enzyme recognition and catalysis.
Experimental Protocol: A Self-Validating System for Measuring Hydrolase Activity
The following protocol is designed to be a robust and self-validating system for determining the kinetic parameters of a novel hydrolase with 4-nitrophenyl nicotinate.
Principle of the Assay
The enzymatic hydrolysis of 4-nitrophenyl nicotinate by a hydrolase yields 4-nitrophenol and nicotinic acid. The rate of formation of the yellow 4-nitrophenolate ion is directly proportional to the enzyme's activity and is monitored by measuring the increase in absorbance at 405 nm.
Materials and Reagents
4-Nitrophenyl nicotinate: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO) due to its limited aqueous solubility.
Hydrolase solution: Prepare a stock solution of the purified novel hydrolase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
Assay Buffer: 50 mM Phosphate buffer (pH 7.4). The pH should be optimized based on the specific enzyme's characteristics.
96-well microplate: Clear, flat-bottom plates are recommended for accurate absorbance readings.
Microplate reader: Capable of measuring absorbance at 405 nm and maintaining a constant temperature.
Step-by-Step Methodology
Reagent Preparation:
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
Prepare a series of dilutions of the 4-nitrophenyl nicotinate stock solution in the assay buffer to achieve a range of final substrate concentrations for kinetic analysis (e.g., 0.1 to 10 times the expected Km).
Assay Setup:
In a 96-well microplate, add the appropriate volume of assay buffer to each well.
Add the diluted 4-nitrophenyl nicotinate solution to each well.
Include control wells:
No-enzyme control (Blank): Contains buffer and substrate to measure the rate of spontaneous, non-enzymatic hydrolysis of the substrate.
No-substrate control: Contains buffer and enzyme to account for any background absorbance from the enzyme solution.
Enzyme Reaction Initiation and Monitoring:
Pre-incubate the microplate at the desired temperature for 5 minutes.
Initiate the reaction by adding a small volume of the hydrolase solution to each well (except the no-enzyme control).
Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
Data Analysis:
Calculate the initial reaction rate (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
Subtract the rate of the no-enzyme control from the rates of the enzyme-catalyzed reactions to correct for spontaneous hydrolysis.
Convert the rate of absorbance change (ΔAbs/min) to the rate of product formation (in µmol/min or M/s) using the Beer-Lambert law (A = εcl), where:
A is the absorbance.
ε is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions (approximately 18,000 M⁻¹cm⁻¹ at pH > 7).
c is the concentration of 4-nitrophenol.
l is the path length of the light through the well.
Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters, Vmax and Km.
Calculate the catalytic efficiency (kcat/Km) of the enzyme.
Caption: Experimental workflow for determining hydrolase kinetics with 4-nitrophenyl nicotinate.
Comparative Analysis of Hydrolase Activity
A crucial aspect of characterizing a novel hydrolase is to compare its activity with that of known enzymes. While specific kinetic data for the hydrolysis of 4-nitrophenyl nicotinate by a wide range of hydrolases is not extensively available in the literature, data on the hydrolysis of other nicotinic acid esters can provide a valuable benchmark.
The following table summarizes the kinetic parameters for the hydrolysis of various nicotinate esters by different enzyme sources, as reported by Durrer et al. (1992).[2] This data highlights the significant differences in catalytic efficiencies among different hydrolases and provides a reference point for positioning the activity of a novel enzyme.
Interpreting the Data: The data clearly demonstrates that purified hog liver carboxylesterase exhibits significantly higher activity towards nicotinate esters compared to the esterases present in human and rat plasma.[2] This underscores the importance of using purified enzyme preparations for accurate kinetic characterization. The Km values, which reflect the substrate concentration at half-maximal velocity, are of a similar magnitude across the different enzyme sources, suggesting comparable binding affinities for these substrates.[2]
Causality Behind Experimental Choices and Interpretation
The design of this benchmarking guide is rooted in established principles of enzyme kinetics and aims to ensure the generation of reliable and reproducible data.
Choice of Chromogenic Substrate: The use of a p-nitrophenyl-based substrate allows for a continuous assay, which is generally more accurate and less labor-intensive than discontinuous (sampling) methods.[1]
Importance of Controls: The inclusion of no-enzyme and no-substrate controls is critical for a self-validating system. The no-enzyme control accounts for the spontaneous hydrolysis of the substrate, which can be significant for some p-nitrophenyl esters, while the no-substrate control corrects for any intrinsic absorbance of the enzyme preparation.
Kinetic Analysis: Determining the full set of Michaelis-Menten parameters (Km, Vmax, and kcat) provides a more comprehensive understanding of the enzyme's catalytic performance than a single-point activity measurement. The catalytic efficiency (kcat/Km) is a particularly useful parameter for comparing the specificity of an enzyme for different substrates.
Caption: Factors influencing the cleavage rate of 4-nitrophenyl nicotinate by hydrolases.
Conclusion
This guide provides a robust framework for benchmarking the activity of novel hydrolases using 4-nitrophenyl nicotinate. By following the detailed experimental protocol and comparing the results with the provided reference data, researchers can effectively characterize and position their novel enzymes within the broader landscape of known hydrolases. Understanding the kinetic properties of a new hydrolase is a critical step in unlocking its potential for various applications in research, drug development, and biotechnology. The principles and methodologies outlined here serve as a foundation for generating high-quality, reliable data to drive these advancements.
References
Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273-282. [Link]
Toone, E. J., Werth, M. J., & Jones, J. B. (1990). Active-Site Model for Interpreting and Predicting the Specificity of Pig Liver Esterase. Journal of the American Chemical Society, 112(12), 4946-4952. [Link]
Cygler, M., Schrag, J. D., Sussman, J. L., Harel, M., Silman, I., Gentry, M. K., & Taylor, P. (1993). Relationship between sequence conservation and three-dimensional structure in a large family of esterases, lipases, and related proteins. Protein Science, 2(3), 366-382. [Link]
Chang, C. C., Lin, I. H., & Tsai, Y. C. (2021). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry, 9, 726. [Link]
Wikipedia contributors. (2023, November 15). Asymmetric ester hydrolysis with pig-liver esterase. In Wikipedia, The Free Encyclopedia. Retrieved April 7, 2026, from [Link]
Padture, S. B., Bains, J. K., & Tuszynski, J. A. (2016). Substrate specificity of lipase assayed using p-nitrophenyl esters of different carbon chain length. ResearchGate. [Link]
Hajighasemi, M., & Nocek, B. (2016). Hydrolysis of 4-nitrophenyl esters and pH optimum. a PpEst substrate specificity towards 4-nitrophenyl carboxylic esters with increasing carbon chain lengths. ResearchGate. [Link]
Gu, J., & IMAI, T. (2000). Esterase-like activity of human serum albumin toward prodrug esters of nicotinic acid. Drug Metabolism and Disposition, 28(5), 503-509. [Link]
Gogerty, D. S., & Smith, L. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(8), 140667. [Link]
Zhang, R., & Li, Z. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10323-10334. [Link]
Martin, C. H., & Wüthrich, K. (2007). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. Protein Science, 16(12), 2673-2684. [Link]
Lemiere, G. L., & Van de Vondel, J. H. (2007). Identification of pig liver esterase variants by tandem mass spectroscopy analysis and their characterization. University of Greifswald. [Link]
Jiang, L., Althoff, E. A., Clemente, F. R., Doyle, L., Röthlisberger, D., Zanghellini, A., ... & Baker, D. (2008). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Journal of the American Chemical Society, 130(44), 14466-14467. [Link]
Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Recombinant porcine liver esterases, their use and a method for the production thereof.
Fernandez-Lafuente, R., & Guisan, J. M. (2020). Thermostable and recyclable Candida antarctica lipase B immobilized on Bacillus subtilis using sortase technology. Frontiers in Bioengineering and Biotechnology, 8, 873. [Link]
Rocha-Martin, J., & Guisan, J. M. (2022). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. International Journal of Molecular Sciences, 23(22), 14264. [Link]
Martinelle, M., & Hult, K. (1995). On the interfacial activation of Candida antarctica lipase A and B as compared with Humicola lanuginosa lipase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1258(3), 267-272. [Link]
Broo, K. S., Brive, L., Ahlberg, P., & Baltzer, L. (1997). Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer. Journal of the American Chemical Society, 119(47), 11362-11371. [Link]
Le, T. K., & Maciver, S. K. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. Edinburgh Research Explorer. [Link]
Jadhav, S. V., & Pangarkar, V. G. (2012). Process Intensification of Nicotinic Acid Production via Enzymatic Conversion using Reactive Extraction. SciSpace. [Link]
Liu, R., & Herschlag, D. (2013). Observed kinetic data for the hydrolysis of p-nitrophenyl ester 7 (R = pNP) a and m-nitrophenyl ester 7 (R = mNP) b at 25 °C. ResearchGate. [Link]
Singh, R., & Kumar, V. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Critical Reviews in Biotechnology, 1-19. [Link]
Singh, R., & Kumar, V. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Critical Reviews in Biotechnology, 1-19. [Link]
Philipp, M., & Bender, M. L. (1979). Comparison of the kinetic specificity of subtilisin and thiolsubtilisin toward n-alkyl p-nitrophenyl esters. Biochemistry, 18(17), 3769-3773. [Link]
Al-Salahi, R., & Marzouk, M. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences, 23(3), 1199. [Link]
Sharma, S., & Sharma, V. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. [Link]
High-Resolution Kinetic Profiling: HPLC vs. UV-Vis Spectroscopy for Monitoring 4-Nitrophenyl Nicotinate Hydrolysis
In the fields of drug metabolism, enzymology, and prodrug development, the accurate measurement of esterase and lipase activity is paramount. 4-Nitrophenyl nicotinate (4-NPN) serves as a premier model substrate for these...
Author: BenchChem Technical Support Team. Date: April 2026
In the fields of drug metabolism, enzymology, and prodrug development, the accurate measurement of esterase and lipase activity is paramount. 4-Nitrophenyl nicotinate (4-NPN) serves as a premier model substrate for these kinetic studies. Upon enzymatic or base-catalyzed hydrolysis, the ester bond is cleaved to yield nicotinic acid and 4-nitrophenol (PNP).
Choosing the correct analytical technique to monitor this reaction dictates the integrity, throughput, and specificity of your resulting data. This guide provides an objective, in-depth comparison of the two dominant methodologies—UV-Vis Spectroscopy and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) —grounded in field-proven protocols and mechanistic causality.
Mechanistic Grounding: The Chemistry of the Assay
The analytical divergence between UV-Vis and HPLC is rooted in the physicochemical properties of the hydrolysis products. The leaving group, 4-nitrophenol, exhibits a highly pH-dependent bathochromic shift. At physiological or alkaline pH (pH > 7.4), PNP ionizes into the 4-nitrophenolate anion, which absorbs strongly in the visible spectrum at approximately 400–405 nm[1].
Conversely, the parent substrate (4-NPN) and the primary product (nicotinic acid) do not absorb significantly in this visible range[2]. This optical isolation allows UV-Vis to track the reaction continuously, whereas HPLC physically separates all three species for independent quantification[3].
Reaction pathway of 4-nitrophenyl nicotinate hydrolysis and the analytical divergence of UV-Vis vs HPLC.
Methodology 1: UV-Vis Spectroscopy (The High-Throughput Standard)
Principle: UV-Vis spectroscopy leverages the Beer-Lambert law to quantify the release of the 4-nitrophenolate ion in real-time. Because the assay relies on the specific molar extinction coefficient of the phenolate ion (approx. 18,000 M⁻¹cm⁻¹ at pH > 7.4), the reaction buffer must strictly maintain a pH above the pKa of PNP (~7.15) to ensure complete ionization[1].
Causality Note: If your experimental design requires a variable or acidic pH (e.g., lysosomal esterase profiling), you cannot measure at 400 nm. Instead, you must measure at the isosbestic point of PNP (347 nm) to prevent ionization-induced optical artifacts, albeit at the cost of reduced sensitivity[4].
Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer and adjust to pH 7.4.
Causality: This specific pH ensures >65% ionization of the PNP product, providing a strong, linear optical signal without causing excessive spontaneous alkaline hydrolysis of the substrate[1].
Substrate Stock: Dissolve 4-NPN in anhydrous DMSO to create a 10 mM stock.
Causality: Water must be strictly excluded from the stock to prevent autohydrolysis prior to the assay.
Reaction Initiation: In a UV-transparent 96-well microplate, add 190 µL of the enzyme/buffer solution. Initiate the reaction by adding 10 µL of the 4-NPN stock (final concentration 500 µM).
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure absorbance at 405 nm every 30 seconds for 15 minutes at 37°C[1].
Data Extraction: Subtract the rate of a no-enzyme control (spontaneous hydrolysis) from the enzymatic rate[5].
Self-Validating System: Always run a standard curve of pure 4-nitrophenol (0 to 100 µM) in the exact reaction buffer alongside your assay. This confirms the operational molar extinction coefficient under your specific path-length conditions and validates that the buffer pH is successfully maintaining the phenolate ionization state.
Methodology 2: Reversed-Phase HPLC (The High-Fidelity Standard)
Principle: While UV-Vis is rapid, it is optically blind to the substrate (4-NPN) and the primary product (nicotinic acid). Furthermore, in complex biological matrices (e.g., cell lysates, microsomes), background chromophores can severely interfere with the 400 nm read. RP-HPLC overcomes this by physically separating the analytes based on hydrophobicity prior to UV detection (typically at 254 nm or 280 nm, where all three species absorb)[2][3].
Step-by-Step Protocol: Discrete Time-Course Assay
Reaction Setup: Incubate 4-NPN (500 µM) with the catalyst/enzyme in 50 mM Potassium Phosphate buffer (pH 7.4) at 37°C in a low-bind microcentrifuge tube.
Aliquot Sampling & Quenching: At predefined time intervals (e.g., 0, 5, 10, 15, 30 min), withdraw a 50 µL aliquot and immediately mix it with 50 µL of ice-cold quenching solution (Acetonitrile containing 0.1% Trifluoroacetic acid).
Causality: The organic solvent instantly denatures the enzyme to halt catalysis. Simultaneously, the acid drops the pH, protonating the 4-nitrophenolate back to 4-nitrophenol. This stops any ongoing spontaneous hydrolysis and stabilizes the analytes for the autosampler queue[6].
Centrifugation: Spin at 14,000 x g for 5 minutes to pellet precipitated proteins. Transfer the supernatant to an HPLC vial.
Chromatographic Separation:
Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[6].
Mobile Phase: Isocratic elution using 40% Water (0.1% TFA) and 60% Acetonitrile.
Causality: The acidic mobile phase suppresses the ionization of nicotinic acid and PNP, ensuring they interact uniformly with the stationary phase to produce sharp, symmetrical peaks[7].
Flow Rate: 1.0 mL/min with UV detection at 254 nm.
Quantification: Integrate the peak areas for 4-NPN, nicotinic acid, and PNP.
Self-Validating System: Compare the integrated peak areas against standard curves generated for all three pure compounds. A robust HPLC assay must demonstrate a 1:1:1 stoichiometric mass balance (moles of substrate lost = moles of nicotinic acid gained = moles of PNP gained). Any deviation indicates off-target side reactions or substrate precipitation.
Comparative experimental workflows for continuous UV-Vis monitoring versus discrete HPLC sampling.
Quantitative Data Presentation: Performance Comparison
To facilitate objective decision-making, the operational metrics of both methodologies are summarized below:
Performance Metric
UV-Vis Spectroscopy (400 nm)
RP-HPLC (254 nm)
Data Density
Single-species tracking (PNP only)
Multi-species tracking (Substrate + Products)
Throughput
High (96/384-well plates, continuous)
Low to Medium (Sequential runs, 5-15 min/sample)
Specificity
Low (Susceptible to matrix interference)
High (Chromatographic resolution of all species)
Sensitivity (LOD)
~1.0 – 5.0 µM
~10 – 50 nM (Highly sensitive due to peak focusing)[3]
pH Dependency
High (Requires pH > 7.4 or isosbestic read)
None (Mobile phase dictates ionization state)
Mass Balance
Cannot be verified
Fully verifiable (1:1:1 stoichiometry)
Cost per Sample
Very Low (< $0.10)
High ($2.00 - $5.00, factoring solvents/column wear)
Strategic Recommendations
Choose UV-Vis Spectroscopy for High-Throughput Screening (HTS) of mutant esterase libraries, initial Michaelis-Menten kinetic profiling, and routine quality control of purified enzymes. Its continuous nature provides superior temporal resolution for initial rate (
V0
) calculations.
Choose RP-HPLC for prodrug stability assays in complex biological matrices (e.g., plasma, liver microsomes), validating mass balance, identifying intermediate metabolites, and conducting assays requiring extreme sensitivity or dealing with highly turbid/colored solutions where UV-Vis fails.
References
BenchChem. Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester. Benchchem.com. 1
ResearchGate. Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases present in the circulatory system. Researchgate.net. 5
National Institute of Standards and Technology (NIST). Thermodynamics of the hydrolysis reactions of 1-naphthyl acetate, 4-nitrophenyl acetate... NIST.gov. 3
Chemistry & Biology Interface. Time-course of hydrolysis of 4-nitrophenyl ferulate... CBIjournal.com. 2
ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Researchgate.net. 7
BioResources. Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. NCSU.edu. 4
Estonian Academy Publishers. Ultrasonic on-line spectrophotometric system for reaction kinetic measurements. Kirj.ee.6
Assessing cross-reactivity of 4-nitrophenyl nicotinate with non-target lipases
An objective guide to characterizing the specificity of 4-nitrophenyl nicotinate against common lipases, supported by a comprehensive experimental framework. Introduction: The Imperative of Substrate Specificity in Enzym...
Author: BenchChem Technical Support Team. Date: April 2026
An objective guide to characterizing the specificity of 4-nitrophenyl nicotinate against common lipases, supported by a comprehensive experimental framework.
Introduction: The Imperative of Substrate Specificity in Enzyme Assays
In the realm of enzyme kinetics and drug development, chromogenic substrates are indispensable tools for high-throughput screening and activity quantification. Substrates based on 4-nitrophenol (pNP), which release a readily quantifiable yellow 4-nitrophenolate ion upon hydrolysis, are particularly prevalent due to their simplicity and sensitivity.[1][2] While various 4-nitrophenyl esters of fatty acids (e.g., butyrate, palmitate) are standard for assaying lipase activity, novel substrates like 4-nitrophenyl nicotinate (4-NPN) are designed for more specific targets.
This guide, grounded in the experience of application science, provides a robust framework for assessing the cross-reactivity of 4-nitrophenyl nicotinate. We will not just present a protocol, but explain the causal logic behind each step, enabling researchers to generate self-validating, trustworthy data on the specificity of this important chemical probe.
Mechanistic Rationale: Why Might Lipases React with 4-NPN?
Lipases (Triacylglycerol Acylhydrolases, E.C. 3.1.1.3) are a subclass of esterases that function optimally at a lipid-water interface, a phenomenon known as interfacial activation.[4] Their active sites often feature a hydrophobic binding pocket or tunnel that accommodates the acyl chain of fatty acid esters.[4][5] The specificity of a lipase is largely determined by the geometric and chemical complementarity between this binding site and the substrate's acyl group.[6][7] For instance, many lipases show a preference for medium-length (C4-C8) acyl chains.[1][6]
The central question is whether the nicotinoyl group of 4-NPN can fit within the active site of various lipases and be positioned correctly for catalysis by the serine-histidine-aspartate triad. While structurally distinct from a fatty acid, the aromatic ring is hydrophobic and could potentially exhibit non-specific binding. This guide provides the experimental means to answer this question definitively.
Experimental Design: A Self-Validating Protocol for Cross-Reactivity Profiling
To ensure the integrity of the results, the experimental design must incorporate controls that validate both the activity of the enzymes and the stability of the substrate. This protocol utilizes a 96-well plate format for efficiency and is based on established spectrophotometric methods for lipase assays.[8][9]
Selection of a Diverse Non-Target Lipase Panel
The choice of lipases is critical for a comprehensive assessment. We recommend a panel that represents different sources and substrate specificities:
Porcine Pancreatic Lipase (PPL): A common mammalian lipase used in drug discovery for screening anti-obesity drugs.[10]
Candida rugosa Lipase (CRL): A microbial lipase known for its broad substrate acceptance.[1]
Thermomyces lanuginosus Lipase (TLL): A thermostable microbial lipase widely used in industrial applications.[6]
Pseudomonas cepacia Lipase (PCL): A microbial lipase with high enantioselectivity.[11]
Essential Controls for a Self-Validating Assay
Positive Control Substrate (4-Nitrophenyl Butyrate, pNPB): This substrate is known to be readily hydrolyzed by most lipases.[6][12] Its inclusion is mandatory to confirm that each lipase in the panel is catalytically active under the chosen assay conditions. A failure to observe activity with pNPB would invalidate any negative result obtained with 4-NPN.
Substrate Blank (No Enzyme): This control measures the rate of spontaneous, non-enzymatic hydrolysis of both 4-NPN and pNPB in the assay buffer. This background rate must be subtracted from the enzymatic rates for accurate calculations.
Enzyme Blank (No Substrate): This control accounts for any background absorbance from the enzyme preparation itself.
Below is a visual representation of the experimental workflow.
Caption: Experimental workflow for assessing lipase cross-reactivity.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point. From our experience, minor optimization of enzyme concentration may be necessary to ensure the reaction rate remains in the linear range of the instrument.
Reagent Preparation
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100. The detergent is crucial for creating a stable emulsion of the less soluble pNP esters.[8] We recommend preparing this buffer fresh.
Substrate Stock Solutions (20 mM):
4-Nitrophenyl Nicotinate (4-NPN): Dissolve the appropriate amount in 100% Dimethyl Sulfoxide (DMSO).
4-Nitrophenyl Butyrate (pNPB): Dissolve the appropriate amount in 100% DMSO.
Note: Store stock solutions at -20°C, protected from light.[8][10]
Enzyme Solutions: Prepare fresh solutions of each lipase (e.g., PPL, CRL, TLL, PCL) in cold Assay Buffer to a final concentration of 1 mg/mL. Keep on ice until use. A series of dilutions should be tested to find the optimal concentration that yields a linear reaction rate over 10-20 minutes.[8]
Assay Procedure (96-Well Plate)
Plate Setup: In a clear, flat-bottom 96-well microplate, add reagents to each well for a final volume of 200 µL. A suggested layout is provided in the data presentation section.
Add 170 µL of Assay Buffer to all wells.
Add 10 µL of the respective enzyme solution to the "Enzyme" wells.
Add 10 µL of Assay Buffer to the "Substrate Blank" wells.
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach thermal equilibrium.[8]
Reaction Initiation: To initiate the reactions, add 20 µL of the 20 mM substrate stock solution (either 4-NPN or pNPB) to the appropriate wells for a final substrate concentration of 2 mM. Mix briefly by gentle shaking.
Kinetic Measurement: Immediately place the microplate in a temperature-controlled spectrophotometer (plate reader) set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 20 minutes.[8][9]
Calculation and Data Analysis
Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
Correct for Background: Calculate the corrected rate for each enzyme by subtracting the rate of the corresponding "Substrate Blank" from the observed enzymatic rate.
Vcorrected = Venzyme - Vblank
Determine Relative Activity: For each lipase, calculate its relative activity on 4-NPN as a percentage of its activity on the positive control substrate, pNPB.
Quantitative data should be summarized in a clear, comparative table. The results will allow for an unambiguous assessment of cross-reactivity.
Table 1: Comparative Hydrolysis of 4-NPN and pNPB by a Panel of Non-Target Lipases
Lipase Source
Substrate
Corrected Rate (ΔAbs/min) (Mean ± SD, n=3)
Relative Activity on 4-NPN (%)
Interpretation
Porcine Pancreas (PPL)
pNPB (Control)
0.152 ± 0.008
100%
Enzyme is Active
4-NPN (Test)
0.003 ± 0.001
2.0%
Low Cross-Reactivity
Candida rugosa (CRL)
pNPB (Control)
0.211 ± 0.011
100%
Enzyme is Active
4-NPN (Test)
0.015 ± 0.003
7.1%
Minor Cross-Reactivity
T. lanuginosus (TLL)
pNPB (Control)
0.350 ± 0.015
100%
Enzyme is Active
4-NPN (Test)
0.001 ± 0.001
<0.5%
Negligible Cross-Reactivity
P. cepacia (PCL)
pNPB (Control)
0.289 ± 0.013
100%
Enzyme is Active
4-NPN (Test)
0.002 ± 0.001
<1.0%
Negligible Cross-Reactivity
Note: Data presented are hypothetical and for illustrative purposes.
Interpreting the Results
The diagram below illustrates the structural comparison central to this analysis.
Caption: Structural comparison of test and control substrates.
Conclusion and Best Practices
This guide provides a comprehensive and scientifically rigorous methodology for assessing the cross-reactivity of 4-nitrophenyl nicotinate with non-target lipases. The core principle is a self-validating experimental design that builds confidence in the results. Based on the distinct chemical nature of its nicotinoyl group, 4-NPN is expected to show high specificity, but this must be confirmed experimentally.
For researchers, scientists, and drug development professionals, we offer the following recommendations:
Always Validate: Never assume the specificity of a new or uncommon substrate. Perform the cross-reactivity profiling described here before committing to large-scale screening campaigns.
Expand the Panel: If your experimental system contains other known esterases or hydrolases, they should be included in the non-target panel.
Consider the Matrix: If using 4-NPN in complex biological matrices like cell lysates or serum, be aware that these may contain multiple uncharacterized esterases that could contribute to substrate hydrolysis.[13]
By adhering to these principles of thorough validation, researchers can employ 4-nitrophenyl nicotinate with confidence, ensuring the accuracy and reliability of their findings.
References
Iyer, V. V., et al. (2017). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Journal of Lipid Research. Available at: [Link]
García-Ortega, A., et al. (2024). Optimization of Classical Lipase Activity Assays for Fish Digestive Tract Samples. Metabolites. Available at: [Link]
Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. Available at: [Link]
Kovacic, F., & Soberon, F. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments. Available at: [Link]
Cao, Y., et al. (2015). Lipase assay. Bio-protocol. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. The Royal Society of Chemistry. Retrieved from [Link]
Gomez-Gere, P., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences. Available at: [Link]
Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. ResearchGate. Request PDF available at: [Link]
Ciuffreda, P., et al. (2009). Spectrophotometric Assay of Lipase Activity: A New 4-nitrophenyl Ester of a Dialkylglycerol Suitable as a Chromogenic Substrate of Pseudomonas cepacia Lipase. Taylor & Francis Online. Available at: [Link]
Pohanka, M. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI. Available at: [Link]
Nguyen, T. H. T., et al. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Taylor & Francis Online. Available at: [Link]
Al-Hamimi, S., et al. (2025). Assay of Pancreatic Lipase Inhibition. Bio-protocol. Retrieved from [Link]
Reddit. (2021). Help differentiating nitrophenyl substrates. r/chemistry. Retrieved from [Link]
Al-Abdallah, M. M., et al. (2020). Main Structural Targets for Engineering Lipase Substrate Specificity. MDPI. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 4-Nitrophenyl Nicotinate
As a Senior Application Scientist, my goal is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficiency are paramount. This guide provides a detailed protocol for the prop...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my goal is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficiency are paramount. This guide provides a detailed protocol for the proper disposal of 4-Nitrophenyl nicotinate, a reagent commonly used in biochemical assays. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain environmental compliance, and uphold the integrity of your research facility. This document moves beyond a simple checklist, explaining the chemical principles that underpin these essential safety protocols.
Part 1: Immediate Safety & Hazard Assessment
Before handling 4-Nitrophenyl nicotinate for any purpose, including disposal, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for 4-Nitrophenyl nicotinate may not always be readily available, its structure—a nitrophenyl ester—suggests that we should handle it with the same caution as its analogues and potential hydrolysis products, such as 4-nitrophenol.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[3]
Key Safety & Hazard Information
The following table summarizes critical safety information, primarily referencing the hazards associated with 4-nitrophenol, a potential and more hazardous degradation product. This conservative approach ensures the highest level of safety.
Property
Value / Information
Reference
GHS Hazard Statements
H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure)
Acute toxicity (oral), potential skin and respiratory tract irritant, harmful to aquatic life.[4]
Incompatible Materials
Strong oxidizing agents, strong acids, strong bases (in concentrated form), and sources of ignition.[5][6]
Storage
Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][7]
Required Personal Protective Equipment (PPE)
Handling solid 4-Nitrophenyl nicotinate or its solutions requires a stringent PPE protocol to prevent exposure.
Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes.[7]
Hand Protection : Use chemical-resistant nitrile gloves. Always inspect gloves before use and dispose of them properly after handling, in accordance with good laboratory practices.
Body Protection : A standard laboratory coat must be worn to protect skin and clothing. Ensure it is fully buttoned.[8]
Respiratory Protection : All handling, including weighing and solution preparation, should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Part 2: Spill Management Protocol
Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.
Minor Spills (Solid)
Alert Personnel : Inform colleagues in the immediate vicinity.
Containment : Use dry clean-up procedures; avoid generating dust.[5] Do not use water.
Collection : Gently sweep the material into a designated, clearly labeled hazardous waste container using non-sparking tools.[7][9]
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.[10]
Major Spills
Evacuate : Alert all personnel and evacuate the immediate area.
Isolate : Close the doors to the laboratory and prevent re-entry.
Contact EHS : Immediately contact your institution's emergency response or EHS office. Do not attempt to clean up a large spill without specialized training and equipment.[5]
Part 3: Comprehensive Disposal Procedure
Direct disposal of 4-Nitrophenyl nicotinate as solid waste is not recommended due to its reactivity. The preferred method is a chemical deactivation step via base-catalyzed hydrolysis. This process cleaves the ester bond, converting the compound into two less reactive products: p-nitrophenol and nicotinic acid .
The Principle of Deactivation: The addition of a base, such as sodium hydroxide (NaOH), catalyzes the hydrolysis of the ester. A key indicator of this reaction is the formation of the bright yellow p-nitrophenolate ion in the basic solution, providing a clear visual confirmation that the deactivation is proceeding as intended.[11] Following complete hydrolysis, the solution is neutralized to a pH of approximately 7 before being collected as aqueous hazardous waste.[11]
Experimental Protocol: Base-Catalyzed Hydrolysis
This procedure must be performed in a certified chemical fume hood while wearing all required PPE.
Preparation : Carefully transfer the 4-Nitrophenyl nicotinate waste (solid or dissolved in a minimal amount of a water-miscible organic solvent) into a suitably sized beaker or flask equipped with a magnetic stir bar.
Hydrolysis : While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH). Continue adding the base until the solution maintains a bright yellow color, indicating the formation of the p-nitrophenolate ion and a basic pH.[11]
Reaction Completion : Allow the solution to stir at room temperature for several hours (or overnight for larger quantities) to ensure the hydrolysis reaction is complete.
Neutralization : Carefully neutralize the basic solution. While monitoring with a pH meter or pH paper, add a suitable acid (e.g., 1 M hydrochloric acid) dropwise until the pH of the solution is between 6 and 8.[11]
Waste Collection : Transfer the final, neutralized aqueous solution into a designated hazardous waste container.[12] The container must be made of a compatible material (e.g., high-density polyethylene).[3]
Labeling : Label the waste container clearly and accurately. The label must include "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous solution of p-nitrophenol and nicotinic acid, neutralized"), the approximate concentrations, and the date of accumulation.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe handling and disposal of 4-Nitrophenyl nicotinate.
Caption: Logical workflow for the safe disposal of 4-Nitrophenyl nicotinate.
Part 4: Regulatory Compliance & Best Practices
Institutional Policies : The procedures described here are a general guide. Your institution's EHS department provides the ultimate authority on waste disposal. Always follow their specific protocols.[8]
Segregation of Waste : Chemical wastes must be segregated according to compatibility to prevent dangerous reactions.[12][13] Do not mix this neutralized aqueous waste with organic solvent waste or strong oxidizing agents.
Container Management :
Never overfill waste containers; leave at least 10% headspace to allow for expansion.[8]
Keep waste containers tightly closed except when adding waste.[12][14]
Empty containers that held raw 4-Nitrophenyl nicotinate must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste before the container can be disposed of as regular lab glass or plastic.[3][12]
Conclusion
The responsible management of chemical waste like 4-Nitrophenyl nicotinate is a non-negotiable aspect of professional laboratory practice. By understanding the chemical principles behind deactivation and adhering to a systematic, safety-first protocol, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock of scientific excellence.
References
How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]
Chemical Waste Disposal Guidelines. Unknown Source.
Personal protective equipment for handling 4-Nitrophenyl nicotinate
Operational Safety & Handling Protocol: 4-Nitrophenyl Nicotinate As an active ester, 4-Nitrophenyl nicotinate (CAS 24690-42-4) is a highly efficient reagent utilized by drug development professionals for the synthesis of...
As an active ester, 4-Nitrophenyl nicotinate (CAS 24690-42-4) is a highly efficient reagent utilized by drug development professionals for the synthesis of nicotinamide derivatives and peptide coupling[1]. However, the very chemical properties that make it an excellent electrophile—specifically, the high nucleofugality of the 4-nitrophenoxide leaving group—dictate its primary safety hazards[2].
This guide synthesizes chemical kinetics with field-proven safety protocols to provide a self-validating system for handling, storing, and disposing of this reagent. By understanding the mechanistic causality behind the hazards, researchers can implement foolproof Personal Protective Equipment (PPE) strategies.
Chemical Profile & Hazard Causality
The intrinsic hazard of handling 4-Nitrophenyl nicotinate does not stem solely from the intact ester, but rather from its reactivity. Upon exposure to ambient moisture (hydrolysis) or primary/secondary amines (aminolysis), the ester undergoes a stepwise nucleophilic substitution[2]. This reaction inevitably expels 4-Nitrophenol (CAS 100-02-7) , a highly toxic phenolic compound that is readily absorbed through the skin and respiratory tract, potentially causing organ damage and methemoglobinemia[3][4].
Table 1: Quantitative Chemical Profile & Hazard Metrics
Acute Tox. 4 (Oral/Dermal/Inhalation); STOT RE 2 (Kidney/Liver)[3].
Solubility
Soluble in DMF, DMSO, EtOH
Decontamination must utilize appropriate organic solvents (e.g., dilute ethanol) rather than just water.
Mechanistic Pathway & PPE Defense Mapping
To design an effective safety protocol, we must map our physical barriers directly to the chemical reaction pathway. The diagram below illustrates how the inevitable byproduct of your reaction dictates the required PPE.
Caption: Mechanistic workflow of 4-Nitrophenyl nicotinate aminolysis and corresponding PPE defense layers.
Personal Protective Equipment (PPE) Matrix
Because conventional PPE acts merely as a physical block, understanding what you are blocking ensures you select the correct materials. Phenolic compounds like 4-nitrophenol can degrade certain polymers, making material selection critical.
Table 2: PPE Specifications & Defense Matrix
PPE Category
Specification
Causality / Rationale
Hand Protection
Double Nitrile Gloves (≥0.11 mm thickness)
4-Nitrophenol rapidly penetrates standard latex. Double-gloving allows immediate removal of the outer layer if contaminated.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Phenolic dust causes severe ocular irritation and potential corneal damage[4]. Safety glasses are insufficient against airborne dust.
Respiratory
Chemical Fume Hood (Face velocity ≥100 fpm)
Prevents inhalation of aerosolized active ester dust during weighing and transferring[5].
Body Protection
Flame-resistant lab coat (buttoned)
Prevents accumulation of reactive dust on personal clothing.
Operational Workflows
Workflow A: Standard Handling & Weighing Protocol
Trustworthiness Principle: Minimize aerosolization and prevent ambient moisture hydrolysis.
Environmental Verification: Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials (strong oxidizers, strong bases).
PPE Donning: Equip splash goggles, lab coat, and double nitrile gloves.
Visual Quality Control: Inspect the reagent bottle. If the solid is bright yellow, treat the container as having a high concentration of free 4-nitrophenol.
Static Mitigation: Use an anti-static gun on your weighing spatula and weigh boat. 4-Nitrophenyl nicotinate is a fine powder that easily aerosolizes via static repulsion.
Transfer: Weigh the solid directly into a pre-tared, sealable reaction vial. Do not transport open weigh boats across the lab.
Decontamination: Wipe the balance and surrounding hood area with a paper towel dampened with a 70% ethanol solution (to solubilize residual ester and phenol), followed by a water wipe.
Workflow B: Emergency Spill Cleanup Protocol
Trustworthiness Principle: Containment over neutralization to prevent exothermic side reactions.
Isolate & Evacuate: If >5 grams are spilled outside a fume hood, evacuate the immediate area to prevent inhalation of toxic dust[5].
Don Emergency PPE: Ensure N95 or half-mask respirator (if outside hood) and fresh double nitrile gloves are worn.
Suppress Aerosols: Do not dry sweep. Cover the spilled powder with damp sand or a universal chemical absorbent pad to suppress dust generation[6].
Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.
Surface Neutralization: Wash the spill surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate). This converts residual 4-nitrophenol into the highly water-soluble 4-nitrophenoxide salt, which can be easily wiped away.
Workflow C: Chemical Disposal Plan
Segregation: Collect all reaction mixtures, contaminated solvents, and first-rinse washings in a designated "Toxic Organic Waste - Contains Phenols" carboy. Do not mix with halogenated waste unless necessary for the solvent system.
Solid Waste: Dispose of contaminated gloves, weigh boats, and absorbent pads in a sealed, labeled solid hazardous waste bin.
Storage: Store waste containers in a cool, dry, well-ventilated area. Moisture ingress into the waste container will hydrolyze unreacted ester, increasing the concentration of toxic 4-nitrophenol over time.
References
Synthesis of p-Nitrophenyl nicotinate. PrepChem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxzbWGFjKnprVAtbkjDSIMxL89UB5PI1rhb9a6tfc82COfvT-3tD6xv42HC3rrnqsjEEWt2UrI5Z7TeVwXjvK1pDTjz0AVl-B9oc0GF0lv3RRu8YKrg1hTcyAR7xbo8i4X0Gj_CuKHyoA=]
Kinetic Study on Aminolysis of 4-Nitrophenyl Nicotinate and Isonicotinate: Factors Influencing Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKqeXTqPzuVg3MCe_1EMtAtr7Ve0Qv2Cn6FVq1mkGd6mN92Jv0uEr9dSGxPsf19WU4As9XsHoUSdRL0KjkC6JTMfXu_NwjrCntnKZscdq7-FYrWfwk7k-s6ns-Qn3nUyr3_42_h_9OEhdBLjV-qAPMlwm8TG2qqdae-tSl]
4-nitrophenol - SAFETY DATA SHEET. Sigma-Aldrich / OrgChemBoulder. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg7SQ8mVDymZgxNdwVnDeoQIZiNOxJBiuZMIKTADuHtUs1cpRvCF9Fx9YxOIDwQKle0bPt2bQzakGWez286gD0dK1satvWwNv-gvOlYgr09LG4ev25tCtTXswj1KL86q0rn_ZIzT88vuqGdfZ3PROyn3pLgp9_f2wa6Q==]
4-Nitrophenol [CAS:100-02-7] (SB4450) - Safety data sheet. CPAchem Ltd. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa5br7T95wpQR1XpAxakNqeNeBaK_oGB6pmYYyw7FfLnBPTZLk2XClJd0EE9hgHDRRxp4tOYlNiXrG2s7Stuo4d_o_7Y5pSaccDfu-xNQUCp-yFhSItc_Q6b2D5ONJjgtkK5xqR5Y-sSpYqfKJDwgLPE3jooZEHxWBXWNNfdbLlfa1_E673sp6WYrlKhmNA6CkWozXLTpSNvztaI8FX-gMrNNmjA==]
4-Nitrophenol Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ6G6ZKG2UkoOSv-GugIqlADCGgOQnV60rgGYSk46bLsEK9lpWJGOpOv4mssyHNvRd2To2vd-4YUNjBvllwlNUgOx56m4wmIt0jsSP6gWlk6nD4_-SHt8t93_B7jG6VOUQUz_dpLt0wNECrlXesSjuyan84LyoKcs=]